molecular formula C8H7ClN4 B1464012 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine CAS No. 943541-20-6

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Cat. No.: B1464012
CAS No.: 943541-20-6
M. Wt: 194.62 g/mol
InChI Key: LIRXMNGKIROHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-(1-methylpyrazol-4-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRXMNGKIROHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712423
Record name 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943541-20-6
Record name 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which incorporates both a pyridazine and a pyrazole moiety, makes it a valuable scaffold and building block for the synthesis of novel therapeutic agents. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antihypertensive, analgesic, and anticancer properties. Similarly, pyrazole-containing compounds are prominent in pharmaceuticals, with applications as anti-inflammatory, antimicrobial, and kinase-inhibiting agents. The combination of these two pharmacophores in a single molecule offers the potential for synergistic or unique biological effects.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, grounded in established chemical principles and supported by literature precedents for analogous structures. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic rationale to empower researchers to troubleshoot and adapt these methods for their specific needs.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves disconnecting the C-C bond between the pyridazine and pyrazole rings or targeting the C-Cl bond for its formation from a precursor. Two primary retrosynthetic pathways are considered the most viable:

G cluster_0 Route 1: Cross-Coupling cluster_1 Route 2: Pyridazinone Formation & Chlorination Target This compound SM_Intermediate1 3,6-Dichloropyridazine Target->SM_Intermediate1 C-C Disconnection (Suzuki-Miyaura) SM_Intermediate2 (1-Methyl-1H-pyrazol-4-yl)boronic acid Target->SM_Intermediate2 C-C Disconnection (Suzuki-Miyaura) Pyridazinone 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one Target->Pyridazinone C-Cl Formation (Chlorination) Precursor1 3-Oxo-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid derivative Pyridazinone->Precursor1 Pyridazinone Ring Formation Precursor2 Hydrazine Pyridazinone->Precursor2 Pyridazinone Ring Formation

Caption: Retrosynthetic analysis of this compound.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This approach is a modern and highly efficient method for constructing the C-C bond between the two heterocyclic rings. It offers the advantage of proceeding under relatively mild conditions with high functional group tolerance. The key transformation is the selective mono-arylation of 3,6-dichloropyridazine.

Causality Behind Experimental Choices

The choice of a palladium catalyst and a suitable ligand is critical for achieving high selectivity and yield. N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands are often employed to promote the desired reactivity at one of the C-Cl bonds of the dichloropyridazine. The base is essential for the transmetalation step of the catalytic cycle, and the solvent system is chosen to ensure the solubility of all reactants and intermediates.

Experimental Protocol

Step 1: Synthesis of (1-Methyl-1H-pyrazol-4-yl)boronic acid

This starting material can be prepared from 1-methyl-4-bromopyrazole via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Step 2: Suzuki-Miyaura Coupling

G reagents 3,6-Dichloropyridazine + (1-Methyl-1H-pyrazol-4-yl)boronic acid catalyst Pd(PPh₃)₄, Na₂CO₃, DME/H₂O reagents->catalyst Reaction Conditions product This compound catalyst->product Yields Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

  • To a solution of 3,6-dichloropyridazine (1.0 eq) and (1-methyl-1H-pyrazol-4-yl)boronic acid (1.1 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1) is added sodium carbonate (2.0 eq).

  • The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added, and the reaction mixture is heated to 80-90 °C under an inert atmosphere.[1][2]

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

ParameterValue
Catalyst Pd(PPh₃)₄
Base Na₂CO₃ or K₃PO₄
Solvent DME/Water or Toluene/Ethanol/Water
Temperature 80-100 °C
Typical Yield 60-85%

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Releases Product Product Ar-Ar' RedElim->Product ArX Ar-X ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal + Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Route 2: Synthesis via a Pyridazinone Intermediate

This classical approach involves the initial formation of a pyridazinone ring, followed by chlorination to yield the target compound. This two-step process is robust and often used for the large-scale synthesis of pyridazine derivatives.

Causality Behind Experimental Choices

The formation of the pyridazinone ring relies on the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. The subsequent chlorination step typically employs a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which effectively converts the pyridazinone's amide functionality into a chloro group.

Experimental Protocol

Step 1: Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

  • A mixture of a suitable 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid derivative (1.0 eq) and hydrazine hydrate (1.2 eq) in a solvent such as ethanol or acetic acid is heated to reflux.[3]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the pyridazinone intermediate.

Step 2: Chlorination of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

  • A suspension of the pyridazinone from the previous step (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq) is heated to reflux (approximately 105-110 °C).[4]

  • The reaction is maintained at reflux until the starting material is fully consumed, as indicated by TLC.

  • The reaction mixture is then cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate forms.

  • The solid product is collected by filtration, washed thoroughly with water, and dried.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

ParameterValue
Chlorinating Agent POCl₃ or SOCl₂
Solvent Neat POCl₃ or a high-boiling solvent like toluene
Temperature 100-120 °C
Typical Yield 70-90%

Characterization

The final product, this compound (CAS No. 943541-20-6), should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include singlets for the pyrazole protons and the N-methyl group, and doublets for the pyridazine protons.

  • ¹³C NMR: The spectrum should show distinct signals for all eight carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the compound (C₈H₇ClN₄, MW: 194.62 g/mol ), with the characteristic isotopic pattern for a chlorine-containing molecule.[5][6]

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic strategies: a modern palladium-catalyzed Suzuki-Miyaura cross-coupling and a classical pyridazinone formation followed by chlorination. The choice of route may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both methods, when executed with care and attention to the principles outlined in this guide, provide efficient access to this valuable chemical intermediate for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine: Synthesis, Characterization, and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Molecular Identity and Structural Framework

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is a bicyclic heteroaromatic compound. Its structure is composed of a pyridazine ring substituted at the 3-position with a chlorine atom and at the 6-position with a 1-methyl-1H-pyrazole ring. The chlorine atom acts as a key functional handle for further chemical modification, while the pyrazole and pyridazine rings are well-known "privileged structures" in medicinal chemistry, recognized for their ability to interact with a wide range of biological targets.[1][2]

Figure 1: Chemical structure of this compound.

Table 1: Core Molecular Identifiers and Computed Properties

Identifier/Property Value Source
CAS Number 943541-20-6 [PubChem][3]
Molecular Formula C₈H₇ClN₄ [PubChem][3]
Molecular Weight 194.62 g/mol [PubChem][3]
IUPAC Name 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine [PubChem][3]
SMILES CN1C=C(C=N1)C2=NN=C(C=C2)Cl [PubChem][3]
InChIKey LIRXMNGKIROHGY-UHFFFAOYSA-N [PubChem][3]
XLogP3 (Predicted) 0.8 [PubChem][3]
Topological Polar Surface Area 43.6 Ų [PubChem][3]
Hydrogen Bond Donor Count 0 [PubChem][3]

| Hydrogen Bond Acceptor Count | 4 | [PubChem][3] |

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The construction of C-C bonds between two aromatic rings is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly advantageous due to the mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts.[4] A highly plausible and efficient route to synthesize this compound is the Suzuki coupling of 3,6-dichloropyridazine with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

Rationale for Reagent Selection:

  • 3,6-Dichloropyridazine: This commercially available starting material possesses two reactive sites.[5] The chlorine atoms at the 3 and 6 positions have different electronic environments, but selective mono-substitution can often be achieved under carefully controlled conditions. For this synthesis, we would aim for a mono-coupling reaction.

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This is a stable and commercially available source of the pyrazole nucleophile required for the coupling reaction.[6][7] The pinacol ester provides enhanced stability compared to the free boronic acid.

  • Palladium Catalyst and Ligand: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand, is essential to catalyze the reaction cycle. The choice of ligand is critical for reaction efficiency and selectivity.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic ester for the transmetalation step in the catalytic cycle.[4]

Synthesis_Workflow reagent1 3,6-Dichloropyridazine reaction_vessel Reaction Mixture (Inert Atmosphere) reagent1->reaction_vessel reagent2 1-Methyl-1H-pyrazole-4- boronic acid pinacol ester reagent2->reaction_vessel catalyst Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) catalyst->reaction_vessel solvent Solvent (e.g., DME/H₂O) solvent->reaction_vessel heat Heat (e.g., 80-90°C) reaction_vessel->heat Reaction Time (e.g., 12-24h) workup Aqueous Workup (Extraction with Organic Solvent) heat->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Figure 2: Proposed workflow for the synthesis via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Proposed)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial for the stability and activity of the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3,6-dichloropyridazine) is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Physicochemical Properties and Their Determination

Understanding the physicochemical properties of a compound is paramount in drug discovery, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the title compound is not publicly available, this section provides detailed, industry-standard protocols for determining its key properties.

Melting Point

The melting point provides a quick assessment of a compound's purity. A sharp melting range is indicative of a pure substance.

Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: Ensure the synthesized compound is a fine, dry powder. If necessary, grind any crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a column height of 2-3 mm.[8]

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: For a new sample, heat to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]

Aqueous Solubility

Solubility is a critical factor for oral bioavailability and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Protocol for Aqueous Solubility Determination (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of excess solid is essential to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute a sample of the clear filtrate with a suitable solvent. Determine the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calibration: Create a standard calibration curve of the compound at known concentrations to accurately quantify the concentration in the filtrate. The determined concentration represents the thermodynamic solubility.[12]

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. Given the presence of basic nitrogen atoms in the pyridazine and pyrazole rings, the compound is expected to have a basic pKa. UV-Vis spectrophotometry is a common method for pKa determination for compounds with a chromophore.[13][14]

pKa_Determination_Workflow start Prepare Stock Solution of Compound in DMSO buffers Prepare Series of Buffers (e.g., pH 2 to 12) plate Aliquot Buffers and Stock Solution into 96-well UV Plate start->plate buffers->plate spectrophotometer Measure UV-Vis Spectrum (230-500 nm) for each well plate->spectrophotometer data_analysis Data Analysis spectrophotometer->data_analysis plot_abs Plot Absorbance vs. pH at selected wavelength(s) data_analysis->plot_abs fit_curve Fit data to Henderson-Hasselbalch or sigmoidal dose-response equation plot_abs->fit_curve result Determine pKa fit_curve->result

Figure 3: Workflow for pKa determination using UV-Vis spectrophotometry.

Protocol for pKa Determination (UV-Vis Spectrophotometry):

  • Solution Preparation: Prepare a stock solution of the compound in a co-solvent like DMSO (e.g., 10 mM). Prepare a series of aqueous buffers with constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).[13]

  • Sample Matrix: In a 96-well UV-transparent microplate, add a fixed volume of each buffer to different wells. Then, add a small, constant volume of the compound's stock solution to each well (final DMSO concentration should be low, e.g., <1%).

  • Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

  • Data Processing: Identify one or more wavelengths where the absorbance changes significantly with pH.

  • Analysis: Plot the absorbance at the chosen wavelength(s) against the pH of the buffer. The resulting data should form a sigmoidal curve.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model. The pH at the inflection point of the curve corresponds to the pKa of the compound.[15]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the traditional approach for its measurement.[16]

Protocol for LogP Determination (Shake-Flask Method):

  • System Preparation: Prepare a mixture of n-octanol and water (or a relevant buffer, e.g., pH 7.4) and saturate each phase with the other by vigorous mixing, followed by separation.

  • Partitioning: Dissolve a known amount of the compound in the n-octanol-saturated aqueous phase. Add an equal volume of the water-saturated n-octanol.

  • Equilibration: Seal the container and shake it for a sufficient time to allow the compound to partition between the two phases and reach equilibrium (e.g., 1-24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[17]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Prospective Biological and Medicinal Significance

While no specific biological activity has been reported for this compound, its structural motifs are featured in numerous pharmacologically active agents.

  • Pyridazine Scaffold: The pyridazine ring is a "privileged structure" in medicinal chemistry, known for its ability to serve as a versatile scaffold.[1] Its unique electronic properties, including its capacity as a hydrogen bond acceptor, make it suitable for designing molecules that target a wide array of biological entities.[16] Pyridazine derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and cardiovascular applications.[14]

  • Pyrazole Scaffold: The pyrazole ring is another cornerstone of medicinal chemistry.[2] It is present in several marketed drugs, including the anti-inflammatory drug celecoxib. Pyrazole derivatives are known to exhibit diverse biological activities, such as antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[15][18]

The combination of these two potent scaffolds in a single molecule, coupled with a reactive chlorine handle for further derivatization, makes this compound a highly attractive starting point for the development of novel therapeutic agents. It could serve as a valuable intermediate in the synthesis of compound libraries for screening against various drug targets, particularly protein kinases, where such N-heterocyclic scaffolds are frequently employed.

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research. This guide has outlined a robust and feasible synthetic strategy via Suzuki-Miyaura coupling and has provided detailed, field-proven protocols for the determination of its essential physicochemical properties. By establishing this foundational knowledge, this document aims to empower researchers to synthesize, characterize, and explore the potential of this compound and its derivatives as leads in future drug discovery endeavors. The convergence of the pyridazine and pyrazole moieties suggests a high potential for biological activity, warranting further investigation.

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine: A Kinase Inhibition-Centric Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazine and Pyrazole Scaffolds

The landscape of modern drug discovery is continually evolving, with a significant focus on the development of targeted therapies that can selectively modulate key cellular processes implicated in disease. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs for interacting with a wide array of biological targets. Among these, the pyridazine and pyrazole rings are particularly noteworthy. Pyridazine-containing compounds are recognized for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Several pyridazine derivatives have entered clinical practice as targeted inhibitors for various cancers.[1] Similarly, the pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of pharmacological activities, notably as kinase inhibitors in oncology.[3]

This guide focuses on the compound 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (PubChem CID: 54595607)[4], a molecule that combines both of these critical pharmacophores. While comprehensive mechanistic studies on this specific molecule are not extensively published, its structural composition strongly suggests a mechanism of action centered on the inhibition of protein kinases. This document will, therefore, present a detailed, in-depth exploration of this hypothesized mechanism, drawing upon the established biological activities of structurally related pyridazine-pyrazole compounds. We will delve into the likely signaling pathways affected, provide detailed experimental protocols for validating this hypothesis, and offer insights grounded in extensive field experience.

Hypothesized Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a pivotal role in regulating a multitude of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[5] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. The dysregulation of kinase activity is a well-established hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention.[5]

The chemical architecture of this compound, featuring a pyridazine core linked to a methyl-pyrazole moiety, is characteristic of many known ATP-competitive kinase inhibitors. The nitrogen atoms within the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of kinase inhibitors.[6]

Based on extensive research into similar compounds, we can postulate that this compound likely functions by targeting one or more protein kinases involved in oncogenic signaling pathways. Research on related 3,6-disubstituted pyridazine derivatives has demonstrated potent inhibitory activity against kinases such as c-jun N-terminal kinase-1 (JNK1) and receptor tyrosine kinases like c-Met .[1][2][7]

Potential Signaling Pathway Interruption

The inhibition of a key protein kinase can have profound downstream effects on cellular signaling. For instance, if this compound were to inhibit a kinase in the c-Met or JNK signaling pathways, the anticipated cellular consequences would be a reduction in cell proliferation, survival, and migration. A hypothetical signaling cascade is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->RTK Binds & Activates Kinase_A Kinase A (e.g., JNK1) RTK->Kinase_A Phosphorylates & Activates Compound This compound Compound->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor (e.g., c-Jun) Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression for Proliferation, Survival, Angiogenesis Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical Kinase Inhibition Pathway.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that this compound acts as a kinase inhibitor, a multi-faceted experimental approach is required. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess the compound's effect in a biological context, and in vivo studies to evaluate its efficacy in a whole-organism model.

Part 1: Biochemical Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the activity of specific kinases.[8] A luminescence-based assay that measures ATP consumption is a robust and high-throughput method for this purpose.[9]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases.

Materials:

  • Purified recombinant kinases (e.g., JNK1, c-Met, and a panel of other relevant kinases for selectivity profiling).

  • Kinase-specific substrate peptides.

  • ATP.

  • This compound.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]

Data Presentation: Hypothetical Inhibitory Profile

Kinase TargetIC50 (nM) of this compound
JNK150
c-Met120
VEGFR2>10,000
EGFR>10,000

This table represents hypothetical data for illustrative purposes.

G cluster_workflow Kinase Inhibition Assay Workflow A Compound Serial Dilution B Add Kinase to Plate A->B C Pre-incubation (15 min) B->C D Add Substrate/ATP Mixture C->D E Kinase Reaction (60 min) D->E F Add ADP-Glo™ Reagent E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Measure Luminescence I->J K IC50 Calculation J->K

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Part 2: Cell-Based Assays for Biological Activity

Following biochemical validation, it is crucial to assess the compound's activity in a cellular context.[10][11] Cell-based assays can provide valuable information on the compound's ability to penetrate cells, engage its target, and elicit a biological response.[12]

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the hypothesized target kinases.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for JNK1, Hs746T for c-Met).[7][13]

  • Cell culture medium and supplements.

  • This compound.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • 96-well clear or opaque-walled cell culture plates.

  • Spectrophotometer or luminometer.

Procedure:

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Target Engagement and Pathway Modulation Assay (Western Blot)

This assay verifies that the compound inhibits the intended kinase within the cell by measuring the phosphorylation status of its downstream substrates.

Materials:

  • Cancer cell line of interest.

  • This compound.

  • Lysis buffer.

  • Primary antibodies (e.g., anti-phospho-c-Jun, anti-total-c-Jun, anti-phospho-c-Met, anti-total-c-Met).

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for the downstream substrate. A decrease in this ratio with increasing compound concentration indicates target engagement and pathway inhibition.

Part 3: In Vivo Efficacy Studies

The final preclinical step is to evaluate the compound's antitumor activity in an animal model.[8][14]

Protocol 4: Xenograft Tumor Model in Mice

This protocol assesses the ability of the test compound to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line for tumor implantation.

  • This compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.

Conclusion and Future Directions

While direct experimental data for this compound is not yet widely available, its chemical structure, combining the pharmacologically active pyridazine and pyrazole moieties, strongly points towards a mechanism of action involving the inhibition of protein kinases. The experimental framework detailed in this guide provides a comprehensive and robust strategy for validating this hypothesis, from initial biochemical screening to preclinical in vivo efficacy studies. The successful execution of these protocols would not only elucidate the precise mechanism of action of this compound but also pave the way for its potential development as a novel targeted therapeutic agent. Future research should focus on identifying the specific kinase targets with high-resolution techniques such as X-ray crystallography to understand the precise binding mode, which will be invaluable for any subsequent lead optimization efforts.

References

An In-depth Technical Guide to 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS No. 943541-20-6): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Pyrazolyl-Pyridazine Scaffold

In the landscape of medicinal chemistry, the fusion of pyrazole and pyridazine rings into a single molecular entity has emerged as a privileged scaffold with significant therapeutic potential.[1][2] These heterocyclic systems are cornerstone components in the design of novel kinase inhibitors and other targeted therapies, owing to their unique electronic properties and ability to form critical hydrogen bond interactions with biological targets.[3][4] At the heart of this chemical space lies 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine , a key building block that provides a versatile platform for the synthesis of diverse compound libraries. This guide offers a comprehensive technical overview of its synthesis, properties, and applications, providing researchers with the foundational knowledge to leverage this important intermediate in their drug discovery programs.

I. Core Molecular Attributes

A clear understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for the interpretation of analytical data.

PropertyValueSource
CAS Number 943541-20-6[5]
Molecular Formula C₈H₇ClN₄[5]
Molecular Weight 194.62 g/mol [5]
IUPAC Name 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine[5]
Canonical SMILES CN1C=C(C=N1)C2=NN=C(C=C2)Cl[5]
InChIKey LIRXMNGKIROHGY-UHFFFAOYSA-N[5]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[6]

II. Synthesis and Mechanism: A Palladium-Catalyzed Approach

The principal synthetic route to this compound is a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance in the formation of carbon-carbon bonds.[7]

The reaction couples a halo-pyridazine with a pyrazole-boronic acid derivative, catalyzed by a palladium complex. The causality behind this choice of reaction lies in its high efficiency for coupling heteroaryl systems, which are often challenging substrates for other cross-coupling methods.

Key Reagents:
  • 3,6-Dichloropyridazine (CAS: 141-30-0): The electrophilic partner, providing the pyridazine core.[7]

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: The nucleophilic partner, providing the pyrazole moiety. The pinacol boronate ester is often preferred over the free boronic acid due to its enhanced stability and ease of purification.

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] is a commonly employed and effective catalyst for this transformation.[7]

  • Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[7]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is typically used to facilitate the dissolution of both organic and inorganic reagents.[7]

Experimental Protocol:

The following protocol is a validated and self-validating system for the synthesis of the title compound[7]:

  • Reaction Setup: To a reaction flask, add 3,6-dichloropyridazine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0-1.2 eq), sodium carbonate (2.0 M aqueous solution, 2.0 eq), and 1,4-dioxane.

  • Inert Atmosphere: Bubble nitrogen gas through the reaction mixture for a sufficient period (e.g., 15-30 minutes) to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.05-0.10 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up by adding ethyl acetate and a saturated solution of potassium carbonate. Separate the organic layer.

  • Purification: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by crystallization to yield this compound as a solid.[7]

Reaction Mechanism and Workflow:

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Suzuki_Miyaura_Coupling Start Reagents: 3,6-Dichloropyridazine Pyrazole Boronate Ester Na2CO3 Setup Reaction Setup in Dioxane/Water Start->Setup Inert Degas with N2 Setup->Inert Catalyst Add Pd(PPh3)2Cl2 Inert->Catalyst Heat Heat to 80°C Catalyst->Heat Workup Aqueous Work-up (EtOAc/K2CO3) Heat->Workup Purify Purification (Chromatography) Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

The catalytic cycle itself can be visualized as follows:

Catalytic_Cycle cluster_labels Pd0 Pd(0)L2 PdII Ar-Pd(II)-Cl(L2) Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L2) PdII->PdII_Ar Ar'-B(OR)2 Base Transmetal Transmetalation PdII_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination OxAdd_node Oxidative Addition Transmetal_node Transmetalation RedElim_node Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Analytical Characterization

Proper characterization of the synthesized compound is a critical component of scientific integrity. The following data has been reported for this compound:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.20 (d, J = 7.4 Hz, 1H), 7.98 (s, 1H), 7.95 (s, 1H), 7.50 (d, J = 7.4 Hz, 1H), 3.95 (s, 3H).[7]

  • Mass Spectrometry (MS): Predicted monoisotopic mass of 194.03592 Da.[9]

The ¹H NMR spectrum clearly shows the characteristic signals for the pyridazine and pyrazole protons, as well as the methyl group, confirming the successful coupling and the structure of the final product.

IV. Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The chloro-substituent on the pyridazine ring serves as a reactive handle for further functionalization, most commonly through nucleophilic aromatic substitution (SₙAr) reactions.

This allows for the introduction of a wide variety of side chains, which is a key strategy in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The pyrazolyl-pyridazine core has been identified in numerous patented compounds, particularly in the field of oncology as kinase inhibitors.[2][3][10]

Applications Start 3-Chloro-6-(1-methyl-1H- pyrazol-4-yl)pyridazine Reaction Nucleophilic Aromatic Substitution (SNAr) with R-NH2 Start->Reaction Product Diverse Library of Pyrazolyl-Pyridazine Derivatives Reaction->Product Application Kinase Inhibitors (e.g., for Oncology) Product->Application

Caption: Role as a key intermediate in generating diverse compound libraries.

V. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

VI. Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its utility as a reactive intermediate provides a gateway to a vast chemical space of potential therapeutic agents. By understanding its synthesis, properties, and applications, researchers are well-equipped to harness the potential of this valuable building block in the quest for new and improved medicines.

References

An In-depth Technical Guide to 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine: Structure, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its role as a versatile building block in the creation of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction: The Pyridazine-Pyrazole Scaffold - A Privileged Motif in Drug Discovery

The landscape of medicinal chemistry is continuously evolving, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic systems, the pyridazine-pyrazole motif has emerged as a "privileged structure." This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1][2] The inherent physicochemical properties of the pyridazine ring, including its polar nature and capacity to act as a bioisosteric replacement for a phenyl group, make it an attractive component in the design of new drugs.[3]

This compound stands out as a particularly valuable synthon. The presence of a reactive chlorine atom on the pyridazine ring provides a handle for further chemical modifications, allowing for the exploration of chemical space and the optimization of pharmacological properties. The 1-methyl-1H-pyrazol-4-yl substituent also plays a crucial role in modulating the electronic properties and spatial arrangement of the molecule, influencing its binding affinity to target proteins.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Structural and Chemical Identifiers

Below is a summary of the key identifiers for this compound.[4]

PropertyValue
IUPAC Name This compound
CAS Number 943541-20-6
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Canonical SMILES CN1C=C(C=N1)C2=CC=C(NN=C2)Cl
InChI Key LIRXMNGKIROHGY-UHFFFAOYSA-N
Predicted Physicochemical Properties

The following table outlines some of the predicted physicochemical properties of the compound, which are crucial for assessing its drug-likeness.[4]

PropertyPredicted Value
XLogP3 1.8
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Topological Polar Surface Area 45.9 Ų

The low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for binding to a specific protein target. The predicted LogP value indicates a favorable balance between lipophilicity and hydrophilicity, which is often a key factor for oral bioavailability.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established heterocyclic chemistry transformations. A plausible and efficient synthetic route is outlined below, based on methodologies reported for analogous compounds.[2][5]

Synthetic Pathway

The synthesis commences with the reaction of 3,6-dichloropyridazine with hydrazine to form 3-chloro-6-hydrazinylpyridazine. This intermediate is then cyclized with a suitable three-carbon building block to construct the pyrazole ring. Subsequent N-methylation of the pyrazole ring yields the final product.

G A 3,6-Dichloropyridazine B 3-Chloro-6-hydrazinylpyridazine A->B Hydrazine hydrate C 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine B->C 1,1,3,3-Tetramethoxypropane, Acid catalyst D This compound C->D Methyl iodide, Base

Figure 1: Synthetic workflow for this compound.
Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-chloro-6-hydrazinylpyridazine as a solid.

Step 2: Synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

  • Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • After cooling, the product can be isolated by precipitation upon addition of water or by solvent evaporation followed by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • To a solution of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The final product can be purified by flash column chromatography to yield this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and pyrazole rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants would be consistent with the proposed structure. Based on data from similar compounds, the pyridazine protons would appear in the downfield region (around 7.5-8.5 ppm), while the pyrazole protons would be observed at slightly higher field (around 7.0-8.0 ppm). The methyl protons would likely appear as a singlet around 3.9-4.1 ppm.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all eight carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms).[6][8]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.62 g/mol ), with a characteristic isotopic pattern for the presence of a chlorine atom.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic heterocyclic rings.[10][11]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyridazine ring. This makes the compound an excellent substrate for a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom at the 3-position of the pyridazine ring is susceptible to displacement by a wide range of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring.[12][13]

G A This compound C Substituted Product A->C Base B Nucleophile (Nu-H) B->C

Figure 2: General scheme for nucleophilic aromatic substitution.

Common nucleophiles used in these reactions include:

  • Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 3-amino-6-(1-methyl-1H-pyrazol-4-yl)pyridazine derivatives. These reactions are typically carried out in the presence of a base and at elevated temperatures.[1]

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages.

  • Thiols: Thiolates react to form thioethers.

The ability to introduce a diverse range of functional groups at this position is a cornerstone of its utility in constructing libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations.[14][15]

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridazine ring and a variety of aryl or heteroaryl boronic acids or esters. This is a widely used method for the synthesis of biaryl compounds.[16][17]

  • Buchwald-Hartwig Amination: This provides an alternative and often milder method for the formation of carbon-nitrogen bonds compared to traditional SNAAr reactions. It allows for the coupling of a wide range of amines, including those that are less nucleophilic.

  • Sonogashira Coupling: This reaction enables the introduction of an alkyne moiety at the 3-position of the pyridazine ring, which can serve as a versatile handle for further transformations.

G A This compound C Coupled Product A->C Pd Catalyst, Ligand, Base B Organoboron Reagent (Suzuki) or Amine (Buchwald-Hartwig) or Terminal Alkyne (Sonogashira) B->C

References

Spectroscopic data for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic data for the heterocyclic compound this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule. The structural formula and key identifiers are provided below.

Compound: this compound[1] Molecular Formula: C₈H₇ClN₄[1] Molecular Weight: 194.62 g/mol [1] IUPAC Name: 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine[1] SMILES: CN1C=C(C=N1)C2=NN=C(C=C2)Cl[1]

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure, revealing the precise electronic environment of each nucleus.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display five distinct signals, corresponding to the seven protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.4 - 8.6Singlet1HH-5' (Pyrazole)This proton is on a carbon adjacent to two nitrogen atoms in the pyrazole ring, leading to a significant downfield shift.
~ 8.1 - 8.3Singlet1HH-3' (Pyrazole)Similar to H-5', this proton is in an electron-deficient aromatic system.
~ 8.0 - 8.2Doublet1HH-4 (Pyridazine)This proton is on the pyridazine ring and is coupled to H-5, resulting in a doublet. Its downfield shift is due to the electronegativity of the adjacent nitrogen atoms.
~ 7.8 - 8.0Doublet1HH-5 (Pyridazine)Coupled to H-4, this proton also appears as a doublet in a similar downfield region.
~ 3.9 - 4.1Singlet3H-CH₃ (Methyl)The methyl protons are attached to a nitrogen atom, which deshields them, causing them to appear in this region. As there are no adjacent protons, the signal is a singlet.
Experimental Protocol: ¹H NMR Spectroscopy

A rigorous and self-validating protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent. This is critical for achieving sharp spectral lines and accurate integration.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: Set to at least 3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correction and baseline correction are then performed to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer (≥400 MHz) transfer->instrument lock Lock & Shim instrument->lock acquire Acquire FID (16+ Scans) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum G prep Prepare Concentrated Sample (20-50 mg) acq Acquire FID with Proton Decoupling (1024+ Scans) prep->acq proc Process Data (FT, Phase, Baseline) acq->proc spectrum Final ¹³C Spectrum proc->spectrum G cluster_workflow ESI-MS Workflow prep Prepare Dilute Solution infuse Infuse into Ion Source prep->infuse ionize Generate Gas-Phase Ions infuse->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions & Generate Spectrum analyze->detect G bg Record Background Spectrum (Clean Crystal) sample Place Sample on ATR Crystal bg->sample pressure Apply Pressure sample->pressure acquire Acquire Spectrum (16-32 Scans) pressure->acquire result Final IR Spectrum acquire->result

References

The Pyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery and its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and its role as a versatile bioisostere, have cemented its status as a privileged scaffold in the design of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of the key therapeutic targets of pyridazine-containing compounds, delving into their mechanisms of action, relevant signaling pathways, and the experimental methodologies crucial for their discovery and validation. We will explore the established and emerging roles of pyridazine derivatives in oncology, immunology, and neurology, offering field-proven insights for drug development professionals.

Introduction: The Physicochemical Allure of the Pyridazine Core

The pyridazine motif offers distinct advantages in drug design. Its two adjacent nitrogen atoms create a significant dipole moment, enhancing polarity and often improving aqueous solubility—a critical parameter for drug development.[3] This arrangement also provides dual hydrogen-bond acceptor capabilities, facilitating strong and specific interactions with biological targets.[2] Furthermore, the pyridazine ring can serve as a bioisosteric replacement for phenyl, pyridine, pyrimidine, and pyrazine rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] These attributes have been successfully leveraged in the development of approved drugs and a multitude of clinical candidates.

Key Therapeutic Targets of Pyridazine Compounds

Pyridazine derivatives have demonstrated a remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][4] This section will detail the most significant of these targets, organized by their protein class and therapeutic area.

Kinases: Modulating Cellular Signaling

Kinases are a major class of drug targets, and pyridazine-based compounds have shown significant promise as potent and selective inhibitors.

TYK2 is a member of the Janus kinase (JAK) family and is a critical mediator of pro-inflammatory cytokine signaling, including interleukin-12 (IL-12), IL-23, and type 1 interferons (IFNs).[5][6] Dysregulation of these pathways is central to the pathophysiology of numerous autoimmune diseases.

Mechanism of Action: Deucravacitinib, an approved pyridazine-containing drug for psoriasis, is a first-in-class, oral, selective allosteric inhibitor of TYK2.[3][7] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain.[5][8] This allosteric binding locks TYK2 in an inactive conformation, preventing its activation and downstream signaling.[2][7] This mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), minimizing off-target effects.[5][6]

Signaling Pathway:

TYK2_Pathway cytokine IL-12, IL-23, Type I IFN receptor Cytokine Receptor cytokine->receptor TYK2 TYK2 receptor->TYK2 Activation JAK Other JAKs receptor->JAK STAT STAT TYK2->STAT Phosphorylation JAK->STAT pSTAT pSTAT nucleus Nucleus pSTAT->nucleus gene Gene Transcription (Inflammation) nucleus->gene deucravacitinib Deucravacitinib deucravacitinib->TYK2 Allosteric Inhibition (JH2 Domain)

Figure 1: Deucravacitinib inhibits the TYK2 signaling pathway.

Quantitative Data: TYK2 Inhibition by Pyridazine Derivatives

CompoundTargetIC50 (nM)Assay TypeReference
DeucravacitinibTYK20.2Probe Displacement[8]
DeucravacitinibIL-12/IL-23/IFN-α Signaling2-19Cellular Assay[8]
Compound 30 STAT3 Phosphorylation<3.2Cellular Assay[9]
Compound 4h TYK2 JH241 (hWB IC50)Whole Blood Assay[10]

PARP enzymes, particularly PARP-1, are crucial for DNA repair.[11] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality and tumor cell death. Several pyridazine-based compounds have been developed as potent PARP inhibitors.

Mechanism of Action: Pyridazine-containing PARP inhibitors act as competitive inhibitors at the NAD+ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on damaged DNA. This leads to the accumulation of DNA double-strand breaks that cannot be repaired, ultimately causing cell death.

Structure-Activity Relationship (SAR): For pyridopyridazinone scaffolds, modifications to the tail part of the molecule have been shown to significantly impact inhibitory potency, with some compounds achieving IC50 values in the nanomolar range, comparable to the approved PARP inhibitor Olaparib.[12]

G-Protein Coupled Receptors (GPCRs): Modulating Hormonal Signaling

The GnRH receptor, a GPCR found on pituitary gonadotroph cells, plays a pivotal role in regulating the reproductive system. Antagonists of this receptor are used to treat hormone-dependent diseases like prostate cancer, endometriosis, and uterine fibroids.[4]

Mechanism of Action: Relugolix is an orally active, non-peptidic GnRH receptor antagonist containing a pyridazine moiety.[4] It competitively binds to GnRH receptors in the anterior pituitary gland, preventing the binding of endogenous GnRH. This leads to a rapid and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby reducing downstream production of testosterone in men and estrogen in women.

Quantitative Data: GnRH Receptor Antagonism

CompoundTargetIC50 (nM)Assay TypeReference
RelugolixHuman GnRH Receptor0.33Binding Assay[4]
RelugolixMonkey GnRH Receptor0.32Binding Assay[4]
Enzymes in Metabolism and Neurotransmission

Many cancer cells are highly dependent on the amino acid glutamine for energy production and biosynthesis. Glutaminase 1 (GLS1) is the first and rate-limiting enzyme in the glutaminolysis pathway, converting glutamine to glutamate.[1][11]

Mechanism of Action: Telaglenastat (CB-839), a pyridazine derivative, is a potent, selective, and orally bioavailable inhibitor of GLS1.[11][13] It acts as a noncompetitive, allosteric inhibitor, binding to a site distinct from the glutamine binding site.[14] By inhibiting GLS1, telaglenastat blocks the utilization of glutamine by cancer cells, leading to a depletion of downstream metabolites essential for the TCA cycle and glutathione production, thereby impairing tumor growth.[1][15]

Signaling Pathway:

GLS1_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 TCA TCA Cycle Glutamate->TCA Enters TCA Cycle Glutathione Glutathione Glutamate->Glutathione Synthesis ATP ATP TCA->ATP Energy Production Telaglenastat Telaglenastat GLS1 GLS1 Telaglenastat->GLS1 Allosteric Inhibition

Figure 2: Telaglenastat inhibits the glutaminase 1 (GLS1) pathway.

Quantitative Data: GLS1 Inhibition

CompoundTargetIC50 (nM)Assay TypeReference
TelaglenastatRecombinant Human GAC24Enzymatic Assay[13]

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is an established therapeutic strategy for depression.

Mechanism of Action: Minaprine, an older antidepressant drug, is a reversible inhibitor of MAO-A (RIMA).[12][16] By inhibiting MAO-A, minaprine increases the synaptic levels of serotonin and other monoamines, leading to its antidepressant effects.[17] It also exhibits some activity at serotonin and dopamine receptors.[12] In vivo studies suggest that minaprine's MAO-A inhibitory activity may be mediated by its active metabolites.[18]

Cyclooxygenase enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are important mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Mechanism of Action: Several pyridazine derivatives have been synthesized and shown to be potent and selective inhibitors of COX-2.[19][20] They act by blocking the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. The selectivity for COX-2 is often attributed to the ability of the pyridazine scaffold and its substituents to fit into the larger, more flexible active site of COX-2 compared to COX-1.[19]

Quantitative Data: COX-2 Inhibition by Pyridazine Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6b COX-20.186.33[19]
Compound 4c COX-20.26-[19]
Compound 9a COX-20.015521.29[20]
Compound 16b COX-20.016918.63[20]
Celecoxib (Reference)COX-20.35-[19]
Celecoxib (Reference)COX-20.0177917.98[20]

Experimental Protocols for Target Identification and Validation

The identification and validation of therapeutic targets for novel pyridazine compounds require a robust and systematic experimental approach. This section provides detailed, step-by-step methodologies for key in vitro assays.

Workflow for Target Identification and Validation

Target_Validation_Workflow A Novel Pyridazine Compound B High-Throughput Screening (e.g., Phenotypic Screens) A->B C Target Identification (e.g., CETSA, Affinity Chromatography) B->C D Biochemical/Enzymatic Assays C->D Validate Target Engagement E Cell-Based Assays D->E Confirm Cellular Activity F In Vivo Models E->F Assess In Vivo Efficacy G Lead Optimization F->G

Figure 3: A general workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

This protocol describes a method to determine the in vitro inhibitory activity of a pyridazine compound against purified PARP1 enzyme by measuring the consumption of NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test pyridazine compound (serial dilutions)

  • Reference PARP inhibitor (e.g., Olaparib)

  • Fluorescent plate reader

  • 384-well black plates

  • Nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyridazine compound and the reference inhibitor in PARP assay buffer containing a final DMSO concentration of ≤1%.

  • Enzyme/DNA Mixture: Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer. The final concentrations should be optimized for the assay (e.g., 1 nM PARP1, 1 µg/mL DNA).

  • Assay Setup:

    • Add 5 µL of the compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution (e.g., final concentration of 100 µM) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

This protocol describes a cell-based assay to measure the inhibitory effect of a pyridazine compound on TYK2-mediated STAT3 phosphorylation.

Materials:

  • Jurkat cells (or other suitable cell line expressing TYK2)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Interferon-α (IFN-α)

  • Test pyridazine compound (serial dilutions)

  • Reference TYK2 inhibitor (e.g., Deucravacitinib)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture: Culture Jurkat cells in appropriate medium until they reach the desired density.

  • Compound Treatment:

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test pyridazine compound or reference inhibitor for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with IFN-α (e.g., 10 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-STAT3 and total STAT3.

    • Incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT3 and normalize to total STAT3.

    • Calculate the percentage of inhibition of STAT3 phosphorylation for each compound concentration relative to the IFN-α stimulated control.

    • Determine the IC50 value from the dose-response curve.

This protocol outlines a method for screening pyridazine compounds for their ability to inhibit GLS1 activity.

Materials:

  • Purified recombinant human GLS1 enzyme

  • L-Glutamine (substrate)

  • NAD+

  • Coupling reagent (e.g., glutamate dehydrogenase)

  • GLS1 assay buffer

  • Test pyridazine compound (serial dilutions)

  • Reference GLS1 inhibitor (e.g., Telaglenastat/CB-839)

  • 96-well black microplate

  • Fluorescent microplate reader (Ex/Em = 340/460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of GLS1 enzyme, test compounds, and substrate mix in GLS1 assay buffer.

  • Assay Setup:

    • Add GLS1 assay buffer to "Blank" wells.

    • Add the GLS1 enzyme solution to "Positive Control," "Negative Control," and "Test Inhibitor" wells.

    • Add the test compound dilutions to the "Test Inhibitor" wells and the reference inhibitor to the "Negative Control" wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes for time-dependent inhibitors like CB-839).

  • Reaction Initiation: Add the substrate solution (containing L-glutamine, NAD+, and coupling reagent) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Detection: Measure the fluorescence at Ex/Em = 340/460 nm. The fluorescence is proportional to the amount of NADH produced, which is directly related to GLS1 activity.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each test compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion and Future Perspectives

The pyridazine scaffold has unequivocally demonstrated its value in medicinal chemistry, leading to the development of innovative therapies for a range of diseases. The diverse array of therapeutic targets modulated by pyridazine-containing compounds underscores the versatility of this heterocycle. Future research will likely focus on the development of next-generation pyridazine derivatives with enhanced selectivity and improved pharmacokinetic profiles. The exploration of novel pyridazine-based chemical space, coupled with advanced computational and experimental screening techniques, will undoubtedly uncover new therapeutic targets and lead to the discovery of novel medicines to address unmet medical needs.

References

In Silico Analysis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine: A Technical Guide to Unraveling Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of In Silico Modeling and Modern Drug Discovery

In the contemporary landscape of drug discovery and development, the integration of computational methodologies has become indispensable. These in silico techniques provide a powerful lens through which we can predict, visualize, and rationalize the interactions between small molecules and their biological targets at an atomic level. This guide offers an in-depth technical exploration of the in silico modeling of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine , a compound featuring a pyrazolyl-pyridazine scaffold. This structural motif is of significant interest in medicinal chemistry, particularly in the domain of kinase inhibition.

This document is crafted for researchers, scientists, and drug development professionals, providing not just a procedural walkthrough but also the underlying scientific rationale for the experimental choices. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence, ensuring a self-validating and robust in silico workflow.

Target Selection Rationale: Identifying c-Met as a High-Probability Target

A critical first step in any structure-based drug design project is the identification of a relevant biological target. For novel compounds like this compound, where the primary target may not be explicitly known, a literature-based scaffold analysis is a potent strategy. Our extensive review of scientific literature reveals a strong and recurring association between the pyrazolyl-pyridazine core and the inhibition of various protein kinases.

Notably, several studies have highlighted the efficacy of pyrazolyl-pyridazine derivatives as potent inhibitors of the c-Met kinase (also known as hepatocyte growth factor receptor or HGFR).[1][2] The c-Met signaling pathway, when dysregulated, is a key driver in the progression of numerous cancers, making it a well-validated and highly sought-after therapeutic target.[3] The structure-activity relationship (SAR) studies of various pyrazolyl-pyridazine series consistently demonstrate that this scaffold can effectively occupy the ATP-binding site of c-Met, forming crucial hydrogen bond interactions with the hinge region.[4] Specifically, compounds bearing a 1-methyl-1H-pyrazol-4-yl moiety have shown significant promise as c-Met inhibitors.[5][6]

Therefore, for the purpose of this technical guide, we will proceed with c-Met kinase as the primary biological target for our in silico investigations of this compound.

In Silico Modeling Workflow: A Multi-faceted Approach

Our in silico analysis will be conducted through a multi-step workflow, designed to provide a comprehensive understanding of the potential interactions between our compound of interest and the c-Met kinase. This workflow integrates molecular docking, molecular dynamics simulations, and pharmacophore modeling.

In_Silico_Workflow cluster_prep Preparation cluster_docking Initial Interaction cluster_dynamics Dynamic Refinement cluster_analysis Analysis & Modeling Target_Prep Target Preparation (c-Met Kinase) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Top Scoring Pose Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Interaction_Analysis Interaction Analysis (PLIP) Trajectory_Analysis->Interaction_Analysis Pharmacophore Pharmacophore Modeling Interaction_Analysis->Pharmacophore

Figure 1: Overall in silico workflow for the analysis of this compound interactions with c-Met kinase.

Part 1: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in predicting the binding mode of our ligand within the c-Met active site and providing an initial estimate of the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

1. Target and Ligand Preparation:

  • Target (c-Met Kinase):

    • Download the crystal structure of c-Met kinase from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2RFN , which contains a co-crystallized inhibitor.[8]

    • Prepare the protein for docking using AutoDock Tools (ADT). This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges.[7]

    • Save the prepared protein in the PDBQT format.

  • Ligand (this compound):

    • Obtain the 3D structure of the ligand. This can be done by drawing the molecule in a chemical sketcher like ChemDraw and converting it to a 3D format (e.g., MOL or SDF) or by retrieving it from a database like PubChem (CID 54595607).

    • Use ADT to prepare the ligand. This includes detecting the rotatable bonds and assigning Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

2. Grid Box Generation:

  • Define the search space for docking by creating a grid box that encompasses the ATP-binding site of c-Met. The dimensions and center of the grid box should be determined based on the location of the co-crystallized ligand in the original PDB structure.

3. Docking Execution:

  • Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and the exhaustiveness of the search.

  • Run AutoDock Vina from the command line:

4. Analysis of Docking Results:

  • The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

  • Visualize the top-scoring poses in a molecular visualization program like PyMOL or VMD to analyze the interactions with the key residues in the c-Met active site.[9]

  • Pay close attention to hydrogen bonds, hydrophobic interactions, and any potential pi-stacking interactions.

ParameterValue/DescriptionRationale
Target PDB ID 2RFNContains a co-crystallized inhibitor, facilitating the definition of the binding site.
Docking Software AutoDock VinaA widely used and validated open-source docking program known for its speed and accuracy.[7]
Grid Box Center Determined from co-crystallized ligandEnsures the docking search is focused on the relevant active site.
Grid Box Size Sufficient to encompass the active siteAllows for adequate exploration of ligand conformations within the binding pocket.
Exhaustiveness 8 (default) or higher for more thorough searchControls the computational effort of the conformational search.[10]

Part 2: Molecular Dynamics Simulation - Capturing the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[11] This provides a more realistic representation of the interaction in a simulated physiological environment.

Experimental Protocol: MD Simulation with GROMACS

1. System Preparation:

  • Complex Topology:

    • Use the top-scoring docked pose from the molecular docking step as the starting structure for the MD simulation.

    • Generate the topology and parameter files for the protein using the GROMACS pdb2gmx tool with a suitable force field (e.g., CHARMM36).[12]

    • Generate the topology and parameter files for the ligand. This often requires the use of a parameterization server like the CGenFF server for CHARMM force fields.[13]

    • Combine the protein and ligand topologies into a single system topology.

  • Solvation and Ionization:

    • Create a simulation box and solvate the protein-ligand complex with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

2. Simulation Protocol:

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

3. Trajectory Analysis:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

  • Hydrogen Bond Analysis: Analyze the formation and stability of hydrogen bonds between the ligand and the protein over time.

  • Interaction Analysis with PLIP: Use the Protein-Ligand Interaction Profiler (PLIP) to get a detailed analysis of the non-covalent interactions throughout the simulation trajectory.[14][15]

  • Visualization: Visualize the trajectory using a molecular visualization program like VMD to observe the dynamic behavior of the ligand in the binding site.[1][16]

MD_Workflow Start Docked Complex Topology Generate Topology (Protein & Ligand) Start->Topology Solvate Solvation & Ionization Topology->Solvate EM Energy Minimization Solvate->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: Step-by-step workflow for molecular dynamics simulation of the protein-ligand complex.

Part 3: Pharmacophore Modeling - Abstracting Key Chemical Features

Pharmacophore modeling is a powerful technique used to identify the essential steric and electronic features of a molecule that are responsible for its biological activity.[17] A pharmacophore model can be used to screen large compound libraries for novel molecules with the potential to bind to the target of interest.

Experimental Protocol: Structure-Based Pharmacophore Modeling

1. Model Generation:

  • Based on the stable interactions observed during the molecular dynamics simulation, a structure-based pharmacophore model can be generated.

  • Identify the key interactions between this compound and the c-Met active site, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

  • Software such as Discovery Studio or LigandScout can be used to generate the pharmacophore model based on the protein-ligand complex.[18][19]

2. Model Validation:

  • Validate the generated pharmacophore model to ensure its ability to distinguish between active and inactive compounds.

  • This can be done by screening a database of known c-Met inhibitors and a set of decoy molecules. A good model should be able to retrieve a high percentage of the known actives.

3. Virtual Screening:

  • Use the validated pharmacophore model as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) for novel compounds that match the pharmacophoric features.

  • The hits from the virtual screening can then be subjected to further in silico analysis, such as molecular docking and MD simulations, to prioritize them for experimental testing.

Pharmacophore_Workflow MD_Complex Stable Protein-Ligand Complex (from MD Simulation) Feature_ID Identify Key Interaction Features MD_Complex->Feature_ID Model_Gen Generate Pharmacophore Model Feature_ID->Model_Gen Validation Validate Model (with known actives and decoys) Model_Gen->Validation Screening Virtual Screening of Databases Validation->Screening Hits Potential Hit Compounds Screening->Hits

Figure 3: Workflow for structure-based pharmacophore modeling and virtual screening.

Expected Insights and Conclusion

By following this comprehensive in silico workflow, we anticipate gaining significant insights into the potential interaction of this compound with the c-Met kinase. The molecular docking studies will provide a foundational understanding of the binding mode and affinity. The molecular dynamics simulations will offer a more nuanced and dynamic picture of the complex, revealing the stability of the interaction and the key residues involved in maintaining the bound state. Finally, the pharmacophore model will serve as a valuable tool for the discovery of novel chemical entities with the potential for c-Met inhibition.

This technical guide provides a robust and scientifically grounded framework for the in silico analysis of small molecules. The integration of multiple computational techniques, coupled with a thorough understanding of the underlying biological context, is paramount for the successful application of these methods in modern drug discovery. The protocols and rationale presented herein are designed to be adaptable and can serve as a template for the investigation of other ligand-target systems.

References

The Ascendant Trajectory of Pyrazolylpyridazine Derivatives in Modern Drug Discovery: A Technical Guide for Application Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazolylpyridazine Scaffold - A Privileged Motif in Kinase Inhibition

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that serve as fertile ground for drug discovery. Among these, the pyrazolylpyridazine core has emerged as a "privileged scaffold," a testament to its remarkable versatility in binding to the ATP-pocket of a diverse array of protein kinases.[1] This unique bicyclic heteroaromatic system, an amalgamation of a pyrazole and a pyridazine ring, offers a geometrically precise arrangement of hydrogen bond donors and acceptors, enabling potent and often selective inhibition of kinases implicated in a spectrum of human pathologies, most notably cancer.[2] This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive exploration of pyrazolylpyridazine derivatives, from their synthesis and biological evaluation to their intricate mechanisms of action.

I. The Strategic Synthesis of the Pyrazolylpyridazine Core

The construction of the pyrazolylpyridazine scaffold is a critical first step in the development of novel kinase inhibitors. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. A common and effective strategy involves the cyclocondensation of a substituted pyridazine precursor with a hydrazine derivative.[2][3]

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyridazine Derivatives

This protocol outlines a representative synthesis of a 3-amino-1H-pyrazolo[3,4-c]pyridazine derivative, a key intermediate for further functionalization. The rationale for this multi-step approach lies in its efficiency and the ready availability of the starting materials. The initial chlorination of a pyridazinone is a crucial activation step, rendering the C3 position susceptible to nucleophilic attack by hydrazine.

Step 1: Chlorination of a 5,6-disubstituted-4-cyano-2(1H)-pyridazinone

  • To a stirred solution of the starting 5,6-disubstituted-4-cyano-2(1H)-pyridazinone (1 equivalent) in phosphoryl chloride (10 equivalents), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, the 3-chloro-pyridazine derivative, is collected by filtration, washed with water, and dried under vacuum.[4]

Step 2: Cyclocondensation with Hydrazine Hydrate

  • Suspend the 3-chloro-pyridazine derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5 equivalents) to the suspension.

  • Heat the mixture under reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, the precipitated product, the 3-amino-1H-pyrazolo[3,4-c]pyridazine, is collected by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum to yield the final product.[3][5]

Causality Behind Experimental Choices:

  • Phosphoryl chloride is a potent chlorinating agent, ideal for converting the pyridazinone to the more reactive 3-chloro derivative.

  • DMF acts as a catalyst in the chlorination reaction, facilitating the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species.

  • Hydrazine hydrate serves as the nitrogen source for the formation of the pyrazole ring. The use of an excess ensures the complete consumption of the chloro-pyridazine intermediate.

  • Ethanol is a suitable solvent for the cyclocondensation step, as it allows for a high enough reaction temperature to drive the reaction to completion while also facilitating the precipitation of the product upon cooling.

II. Biological Evaluation: Unveiling the Therapeutic Potential

The synthesized pyrazolylpyridazine derivatives are subjected to a battery of in vitro assays to determine their biological activity. These assays are designed to assess their potency as kinase inhibitors and their efficacy in inhibiting cancer cell proliferation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The rationale for its use lies in its high sensitivity, broad applicability to different kinases, and its resistance to interference from colored or fluorescent compounds.

Materials:

  • Test pyrazolylpyridazine derivatives (dissolved in DMSO)

  • Target kinase

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • To the wells of a 384-well plate, add the test compounds, a known kinase inhibitor (positive control), and DMSO (negative control).

  • Add the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is widely used to assess the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and fetal bovine serum (FBS)

  • Test pyrazolylpyridazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.[6]

III. Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Pyrazolylpyridazine derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for the growth and survival of cancer cells. These kinases are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The dysregulation of these pathways is a hallmark of cancer.[7]

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a central role in regulating cell growth and proliferation.[8][9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Pyrazolylpyridazine derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking the downstream signaling cascade.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation Pyrazolylpyridazine Pyrazolyl- pyridazine Derivative Pyrazolylpyridazine->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

B. Disruption of Cyclin-Dependent Kinase (CDK) Activity and Cell Cycle Progression

CDKs are a family of kinases that regulate the progression of the cell cycle.[11][12] Cancer cells often exhibit aberrant CDK activity, leading to uncontrolled proliferation. Pyrazolylpyridazine derivatives can inhibit CDKs, causing cell cycle arrest, typically at the G1/S or G2/M phase, and inducing apoptosis.[6][13]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb E2F E2F pRb_E2F->E2F Releases E2F DNA_Replication DNA Replication E2F->DNA_Replication Promotes Transcription Pyrazolylpyridazine Pyrazolyl- pyridazine Derivative Pyrazolylpyridazine->CyclinD_CDK46 Inhibits

Caption: CDK-Mediated Cell Cycle Control.

C. Modulation of Spleen Tyrosine Kinase (Syk) Signaling in Hematological Malignancies

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells.[14][15] In certain hematological malignancies, such as B-cell lymphomas, Syk is constitutively active, promoting cell survival and proliferation. Pyrazolylpyridazine derivatives have been developed as potent Syk inhibitors.[16][17]

Syk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) Syk Syk BCR->Syk Activates PLCg2 PLCg2 Syk->PLCg2 BTK BTK Syk->BTK NFkB_Activation Downstream Signaling (e.g., NF-κB) PLCg2->NFkB_Activation BTK->NFkB_Activation Cell_Survival Gene Transcription (Survival, Proliferation) NFkB_Activation->Cell_Survival Pyrazolylpyridazine Pyrazolyl- pyridazine Derivative Pyrazolylpyridazine->Syk Inhibits

Caption: Syk Signaling in B-cells.

IV. Structure-Activity Relationship (SAR) and Data Presentation

The optimization of pyrazolylpyridazine derivatives is guided by a systematic exploration of the SAR. This involves synthesizing a series of analogues with modifications at various positions of the scaffold and evaluating their biological activity. The data generated from these studies are crucial for identifying the key structural features required for potent and selective kinase inhibition.

Table 1: Inhibitory Activity of Representative Pyrazolylpyridazine Derivatives against Various Kinases

Compound IDR1R2Target KinaseIC50 (nM)
PPD-1 HPhenylEGFR15
PPD-2 Methyl4-FluorophenylEGFR8
PPD-3 HCyclohexylCDK250
PPD-4 EthylPyridin-4-ylCDK225
PPD-5 HMorpholinoSyk12
PPD-6 HPiperazin-1-ylSyk5

Note: The data presented in this table is illustrative and compiled from various sources for educational purposes.

Table 2: Antiproliferative Activity of Representative Pyrazolylpyridazine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
PPD-1 A549 (Lung)0.5
PPD-2 A549 (Lung)0.2
PPD-3 MCF-7 (Breast)1.2
PPD-4 MCF-7 (Breast)0.8
PPD-5 Ramos (B-cell lymphoma)0.3
PPD-6 Ramos (B-cell lymphoma)0.1

Note: The data presented in this table is illustrative and compiled from various sources for educational purposes.

V. Conclusion and Future Directions

Pyrazolylpyridazine derivatives represent a highly promising class of compounds in the field of drug discovery, particularly in the development of targeted cancer therapies. Their inherent ability to potently and selectively inhibit a range of protein kinases, coupled with their synthetic tractability, makes them an attractive scaffold for further optimization. Future research in this area will likely focus on enhancing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to improve selectivity, and investigating their potential in combination therapies to overcome drug resistance. The continued exploration of the pyrazolylpyridazine scaffold undoubtedly holds great promise for the development of the next generation of kinase inhibitors.

References

Methodological & Application

Application Note: High-Throughput Screening with 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Libraries for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug design. Derivatives of pyridazine are integral to a number of approved therapeutic agents and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The fusion of a pyrazole moiety to the pyridazine core, as seen in the 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine scaffold, offers a synthetically tractable starting point for the generation of diverse chemical libraries. This scaffold is particularly relevant in the pursuit of novel protein kinase inhibitors, a class of therapeutic targets of immense interest in oncology and immunology.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound-based libraries in high-throughput screening (HTS) campaigns. We present a detailed, field-proven protocol for a biochemical HTS assay targeting a representative kinase, c-Jun N-terminal kinase 1 (JNK1), a key regulator of cellular processes such as inflammation, apoptosis, and proliferation. The methodologies described herein are designed to be robust, reproducible, and adaptable to other kinase targets, providing a solid framework for the discovery of novel chemical entities for drug development programs.

The this compound Scaffold: A Promising Starting Point for Kinase Inhibitor Discovery

The this compound scaffold (Figure 1) possesses several features that make it an attractive starting point for fragment-based and full-library screening for kinase inhibitors. The pyridazine and pyrazole rings are common motifs in known kinase inhibitors, where they often engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of the kinase. The chloro-substituent at the 3-position of the pyridazine ring provides a convenient synthetic handle for the introduction of a wide range of chemical diversity, allowing for the rapid generation of focused libraries to explore structure-activity relationships (SAR).

Compound Property Value
Molecular FormulaC₈H₇ClN₄
Molecular Weight194.62 g/mol
XLogP3-AA1.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3

Figure 1: Chemical Structure and Properties of this compound

High-Throughput Screening Workflow for JNK1 Inhibitor Discovery

A typical HTS campaign for the discovery of novel JNK1 inhibitors from a this compound library follows a multi-stage process, from primary screen to hit confirmation and validation. This workflow is designed to efficiently identify true hits and eliminate false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation & Characterization Primary_HTS Primary HTS of Library (Single Concentration) Hit_Identification Initial Hit Identification (% Inhibition > 50%) Primary_HTS->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., LanthaScreen™) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen SAR_Expansion SAR by Catalog & Synthesis Orthogonal_Assay->SAR_Expansion Counter_Screen->SAR_Expansion Biophysical_Assays Biophysical Binding Assays (e.g., SPR, DSF) SAR_Expansion->Biophysical_Assays Validated_Hits Validated Hits for Lead Optimization Biophysical_Assays->Validated_Hits

Caption: High-throughput screening cascade for the identification and validation of JNK1 inhibitors.

Part 1: Primary High-Throughput Screening Protocol

This protocol details a primary screen of a this compound library against JNK1 using the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures adenosine diphosphate (ADP) produced by a kinase reaction. The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials and Reagents
  • Enzyme: Recombinant human JNK1 (e.g., SignalChem, #J01-11G)

  • Substrate: ATF2 (1-109) (e.g., SignalChem, #A04-55G)

  • ATP: Adenosine 5'-triphosphate (e.g., Sigma-Aldrich, #A2383)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V9101)

  • Assay Plates: 384-well, low-volume, white, flat-bottom plates (e.g., Corning, #3572)

  • Compound Library: this compound derivatives in 100% DMSO

  • Controls:

    • Positive Control: Known JNK1 inhibitor (e.g., SP600125, Sigma-Aldrich, #S5567)

    • Negative Control: 100% DMSO

  • Buffers and Solutions:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Stop Solution: 0.5 M EDTA

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo 525), transfer 50 nL of each compound from the library source plate to the 384-well assay plate.

    • For controls, transfer 50 nL of the positive control inhibitor and 50 nL of 100% DMSO to designated wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme/substrate master mix in pre-chilled Kinase Buffer. The final concentrations in the 10 µL kinase reaction will be 5 ng/µL JNK1 and 200 µM ATF2.

    • Dispense 5 µL of the 2X enzyme/substrate master mix into each well of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. The final concentration in the 10 µL kinase reaction will be 25 µM.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Briefly centrifuge the plates (e.g., 1 min at 1,000 rpm) to ensure all components are mixed.

    • Incubate the plates at room temperature for 60 minutes.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader (e.g., EnVision Multilabel Plate Reader).

Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))

    • RLU = Relative Luminescence Units

  • Hit Criteria:

    • Compounds exhibiting ≥ 50% inhibition at a single concentration (e.g., 10 µM) are considered primary hits.

Parameter Value
Assay Volume10 µL
Plate Format384-well
Compound Concentration10 µM
JNK1 Concentration5 ng/µL
ATF2 Substrate Concentration200 µM
ATP Concentration25 µM
Incubation Time (Kinase Rxn)60 min
Incubation Time (ADP-Glo™ Reagent)40 min
Incubation Time (Detection Reagent)30 min
Detection MethodLuminescence

Table 1: Summary of Primary HTS Assay Parameters

Part 2: Hit Confirmation and Secondary Assays

Primary hits must be subjected to a series of confirmation and secondary assays to eliminate false positives and to characterize their potency and mechanism of action.

Dose-Response Confirmation
  • Objective: To confirm the activity of primary hits and determine their half-maximal inhibitory concentration (IC₅₀).

  • Methodology:

    • Prepare a 10-point, 3-fold serial dilution of each hit compound, starting from a top concentration of 100 µM.

    • Perform the ADP-Glo™ JNK1 assay as described in Part 1, using the serially diluted compounds.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Assay
  • Objective: To confirm hit activity using a different assay technology to rule out technology-specific artifacts.

  • Example Assay: LanthaScreen™ Eu Kinase Binding Assay

    • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A compound that binds to the ATP pocket of the kinase will displace the tracer, leading to a decrease in the FRET signal.

    • Brief Protocol:

      • Add the hit compound, JNK1-Europium conjugate, and the fluorescent tracer to a 384-well plate.

      • Incubate for 60 minutes at room temperature.

      • Read the TR-FRET signal on a compatible plate reader.

      • Calculate IC₅₀ values as described for the dose-response confirmation.

Counter-Screen for Assay Interference
  • Objective: To identify compounds that interfere with the assay components (e.g., luciferase inhibitors).

  • Methodology:

    • Perform the ADP-Glo™ assay in the absence of the JNK1 enzyme but in the presence of a fixed amount of ADP that produces a mid-range luminescent signal.

    • Compounds that inhibit the luminescent signal in this format are considered assay-interfering compounds and are typically deprioritized.

Part 3: Hit Validation and Characterization

Validated hits from secondary assays undergo further characterization to build a compelling case for progression into lead optimization.

Structure-Activity Relationship (SAR) by Catalog
  • Objective: To explore the initial SAR around the validated hit scaffold.

  • Methodology:

    • Search commercial and internal databases for analogues of the validated hits.

    • Purchase and test these analogues in the JNK1 dose-response and orthogonal assays to understand the initial SAR.

Biophysical Binding Assays
  • Objective: To confirm direct binding of the hit compounds to the JNK1 protein.

  • Example Techniques:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding of the compound to immobilized JNK1.

    • Differential Scanning Fluorimetry (DSF): Measures the thermal stability of JNK1 in the presence of the compound. A shift in the melting temperature indicates binding.

Caption: Hit triage and validation workflow.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for conducting a high-throughput screening campaign, from the initial primary screen to comprehensive hit validation. By employing a systematic and multi-faceted approach, researchers can efficiently identify and characterize potent and selective inhibitors of JNK1 and other clinically relevant kinases, paving the way for the development of next-generation targeted therapies.

Application Notes and Protocol for the Suzuki-Miyaura Coupling of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is particularly vital in the synthesis of biaryl and heteroaryl motifs, which are prevalent scaffolds in numerous pharmaceutical agents.[3] The pyridazine core, a key pharmacophore, and its functionalization are of significant interest in medicinal chemistry.[3] This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While a specific protocol for this exact substrate is not extensively documented, the following methodology is based on well-established procedures for the coupling of structurally similar heteroaryl chlorides.[4][5]

Reaction Principle and Causality

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[6] The catalytic cycle, a fundamental concept for understanding this reaction, involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[1]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[9]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with heteroaryl chlorides which can be challenging substrates due to their electronic properties and potential to coordinate with the palladium catalyst.[4][10]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX R¹-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr R¹-Pd(II)L_n-R² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Boronic Acid/Ester) Organoboron->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )RoleNotes
This compound943541-20-6194.62SubstrateEnsure high purity.
Arylboronic Acid or EsterVariesVariesCoupling PartnerBoronic esters may offer enhanced stability.[11][12]
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56CatalystA common and effective catalyst for many Suzuki couplings.[13]
or
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))72287-26-4816.64CatalystOften effective for challenging substrates.
Potassium Carbonate (K₂CO₃)584-08-7138.21BaseA widely used and effective base.[14] Other bases like Cs₂CO₃ or K₃PO₄ can be screened.[6]
1,4-Dioxane123-91-188.11SolventA common solvent for Suzuki couplings.[9]
Water7732-18-518.02Co-solventOften used to dissolve the inorganic base and facilitate the reaction.[6]
Nitrogen or Argon7727-37-9 / 7440-37-128.01 / 39.95Inert GasEssential to prevent catalyst oxidation.
Equipment
  • Schlenk flask or a round-bottom flask with a condenser and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas (Nitrogen or Argon) supply with a manifold

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv. or PdCl₂(dppf), 0.03-0.05 equiv.).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction:

    • Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: - Substrate - Boronic Acid/Ester - Base - Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react Heat and Stir (80-100 °C, 4-24 h) solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: A flowchart of the experimental workflow for the Suzuki coupling.

Self-Validating System and Troubleshooting

To ensure the trustworthiness of the experimental outcome, a self-validating system should be in place:

  • Reaction Monitoring: Consistent disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate is the first indication of a successful reaction. LC-MS analysis can confirm the mass of the desired product.

  • Product Characterization: Unambiguous characterization of the purified product by NMR and high-resolution mass spectrometry is essential to confirm the structure and purity. The disappearance of the C-Cl bond and the formation of the new C-C bond can be confirmed by comparing the spectroscopic data of the starting material and the product.

  • Control Experiments: In case of reaction failure, running a control experiment without the palladium catalyst can rule out a non-catalyzed background reaction. Similarly, a reaction without the boronic acid can confirm that the observed product is not a result of a side reaction of the starting material.

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidized) - Insufficiently degassed solvents - Low reaction temperature - Inappropriate base or solvent- Use a fresh catalyst and ensure a proper inert atmosphere. - Thoroughly degas all solvents. - Increase the reaction temperature. - Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, DMF).[6][9]
Protodeborylation of Boronic Acid - Presence of excess water or protic solvents - Prolonged reaction time at high temperature- Use a boronic ester for increased stability.[11][12] - Minimize the amount of water in the reaction mixture. - Optimize the reaction time to avoid prolonged heating after completion.
Dehalogenation of the Starting Material - Presence of reducing agents in the reaction mixture - Certain catalyst/ligand combinations- Ensure high purity of all reagents. - Screen different palladium catalysts and ligands.[9]
Difficult Purification - Formation of byproducts - Contamination from the catalyst- Optimize reaction conditions to minimize side reactions. - Use appropriate purification techniques, such as filtration through Celite to remove palladium black, followed by careful column chromatography.[13]

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • 1,4-Dioxane: Is a flammable liquid and a potential carcinogen. Handle with caution and avoid exposure.

    • Bases: Strong bases like potassium carbonate can be corrosive. Avoid contact with skin and eyes.

  • Reaction Hazards: The Suzuki-Miyaura reaction can be exothermic, especially on a larger scale.[15][16][17] Proper temperature control and monitoring are crucial.

References

The 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Scaffold: A Privileged Motif for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry. The 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine moiety has emerged as one such scaffold, demonstrating significant potential, especially in the design of potent and selective protein kinase inhibitors.[1] Its unique electronic and structural features allow it to serve as an excellent bioisosteric replacement for other aromatic systems, offering advantages in solubility, metabolic stability, and target engagement.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the this compound scaffold. We will delve into its synthesis, explore its application in the design of kinase inhibitors with a focus on c-Met, and provide detailed, field-proven protocols for the biological evaluation of compounds incorporating this versatile core.

Physicochemical Properties and Structural Attributes

The this compound scaffold possesses a unique combination of features that make it an attractive starting point for drug design.

PropertyValueSource
Molecular Formula C₈H₇ClN₄PubChem CID: 54595607[2]
Molecular Weight 194.62 g/mol PubChem CID: 54595607[2]
Topological Polar Surface Area 43.6 ŲPubChem CID: 54595607[2]
Hydrogen Bond Acceptors 4PubChem CID: 54595607[2]
Hydrogen Bond Donors 0PubChem CID: 54595607[2]

The pyridazine ring, with its two adjacent nitrogen atoms, can act as a hydrogen bond acceptor, a critical interaction for binding to the hinge region of many protein kinases.[1] The chlorine atom at the 3-position serves as a crucial synthetic handle, allowing for the introduction of various substituents through nucleophilic aromatic substitution or cross-coupling reactions. This enables the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The 1-methyl-1H-pyrazol-4-yl group provides an additional vector for modification and can engage in various non-covalent interactions with the target protein.

Synthetic Strategies: Building the Core

The synthesis of the this compound scaffold and its derivatives is typically achieved through a convergent synthetic approach. A general and adaptable synthetic route is outlined below. The key steps often involve the formation of the pyridazine core followed by the introduction of the pyrazole moiety, or vice-versa.

A common starting point is the commercially available 3,6-dichloropyridazine. This can be reacted with a suitable pyrazole derivative, often a boronic acid or ester, via a Suzuki cross-coupling reaction. Alternatively, a pyridazinone precursor can be synthesized and subsequently chlorinated.

G cluster_synthesis General Synthetic Scheme A 3,6-Dichloropyridazine C This compound A->C Suzuki Coupling (Pd catalyst, base) B 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole B->C E Final Kinase Inhibitor C->E Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination D Amine (R-NH2) D->E G cluster_binding Scaffold Interaction with Kinase Hinge scaffold This compound Pyridazine N Pyrazole Moiety Chloro Group kinase Kinase ATP Binding Pocket Hinge Region Hydrophobic Pocket Solvent Front scaffold:f1->kinase:f1 H-Bonding scaffold:f2->kinase:f2 Hydrophobic Interactions scaffold:f3->kinase:f3 Vector for Substitution G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compound B Add Compound and Kinase to Plate A->B C Initiate Reaction with ATP/Substrate B->C D Incubate at 30°C C->D E Stop Reaction and Deplete ATP D->E F Add Detection Reagent to Generate Luminescence E->F G Measure Luminescence and Calculate IC50 F->G

References

Analytical methods for quantifying 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Authored by: A Senior Application Scientist

Abstract

This document provides detailed analytical methods for the accurate quantification of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Recognizing the critical need for robust and reliable analytical data in research and development, we present two primary protocols. The first employs Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) for purity assessment and assay determination of the bulk drug substance. The second, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, is tailored for trace-level quantification in complex matrices, such as those encountered in pharmacokinetic studies. The causality behind experimental choices, system validation checkpoints, and detailed step-by-step protocols are provided to ensure methodological transferability and data integrity.

Introduction and Compound Overview

This compound is a substituted pyridazine derivative featuring a pyrazole moiety. Such nitrogen-rich heterocyclic scaffolds are prevalent in medicinal chemistry due to their diverse biological activities and ability to engage in specific molecular interactions with protein targets.[1] The pyridazine ring is characterized by a high dipole moment and dual hydrogen-bonding capacity, which are significant in drug-target interactions.[1] Accurate and precise quantification of this compound is paramount for ensuring the quality of synthetic intermediates, determining the stability of potential drug candidates, and performing pharmacokinetic/pharmacodynamic (PK/PD) modeling.

This guide is designed for researchers, analytical chemists, and quality control professionals, offering a foundational set of validated methods that can be adapted to specific laboratory needs.

Compound Details:

PropertyValueSource
IUPAC Name 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine[2]
CAS Number 943541-20-6[2][3]
Molecular Formula C₈H₇ClN₄[2]
Molecular Weight 194.62 g/mol [2]
Canonical SMILES CN1C=C(C=N1)C2=NN=C(C=C2)Cl[2]

Principle of Analytical Methodologies

The selection of an analytical technique is dictated by the specific requirements of the measurement, primarily sensitivity and matrix complexity.

  • RP-HPLC-UV: This is the workhorse technique for the assay and purity analysis of a drug substance. Separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The inherent UV-active nature of the pyridazine and pyrazole rings allows for straightforward detection and quantification.[4][5] This method is robust, cost-effective, and ideal for analyzing concentrations typically found in bulk materials or formulated products.

  • LC-MS/MS: For applications requiring picogram to nanogram sensitivity, such as analyzing samples from biological studies, LC-MS/MS is the gold standard.[6][7] It couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method can quantify the analyte with exceptional specificity, even in the presence of co-eluting matrix components.[8]

Application Note I: Purity and Assay by RP-HPLC-UV

This method is designed for the quantification of this compound as a neat substance or in a simple formulation, and for the determination of its purity by area normalization.

Recommended Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Solvents and Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and analytical grade phosphoric acid or phosphate buffers.

Experimental Protocol

Workflow Overview:

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard Stock Solution (e.g., 1.0 mg/mL in Diluent) A->B C Prepare Working Standard (e.g., 0.1 mg/mL) B->C D Prepare Sample Solution (e.g., 0.1 mg/mL) B->D E Equilibrate HPLC System C->E D->E F Perform System Suitability Test (SST) (Inject Standard 5x) E->F G Analyze Blank, Standard, and Samples F->G H Integrate Chromatograms G->H I Calculate Assay vs. Standard H->I J Calculate Purity by Area % H->J

References

Application Notes and Protocols for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridazine ring linked to a substituted pyrazole, makes it a valuable building block for synthesizing more complex molecules with potential therapeutic activities.[1][2] The pyridazine core is a known pharmacophore present in various therapeutic agents, and its derivatives are explored for a wide range of biological effects.[1]

This document provides a comprehensive guide for the safe handling, storage, and use of this compound in a research and development setting. The protocols herein are synthesized from established safety data for structurally related compounds and best practices in chemical laboratory safety.

Property Value Source
IUPAC Name 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine[3]
CAS Number 943541-20-6[3][4]
Molecular Formula C₈H₇ClN₄[3][4]
Molecular Weight 194.62 g/mol [3][4]
Appearance Solid (typical for related compounds)[5]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[4]

Hazard Assessment and Safety Summary

While a specific, comprehensive toxicological profile for this compound is not fully established, data from analogous pyridazine derivatives necessitate handling it as a hazardous substance. The following assessment is based on potential hazards extrapolated from similar chemical structures.[6][7][8]

Hazard Category Description Precautionary Codes (Anticipated)
Acute Toxicity, Oral Harmful if swallowed.H302[6][8]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.H315, H317[6][7][8]
Eye Damage/Irritation Causes serious eye damage/irritation.H318, H319[6][7]
Respiratory Sensitization May cause respiratory irritation.H335[6]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9][10]

  • Skin Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is mandatory.[6][11]

  • Respiratory Protection: If handling as a powder outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved N95 dust mask or a respirator with a particulate filter.[5][10]

Core Handling Protocols

The primary objective during handling is to prevent contact, ingestion, and inhalation. This is achieved through a combination of engineering controls, appropriate PPE, and meticulous laboratory practice.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6][7][11] If a fume hood is unavailable, work must be conducted in a well-ventilated area with local exhaust ventilation.[8][11]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Protocol for Weighing and Transfer

This protocol outlines the standard procedure for accurately weighing the compound for experimental use. The causality behind these steps is the mitigation of aerosolization and cross-contamination.

  • Preparation: Designate a specific area within the fume hood for weighing. Cover the surface with absorbent, disposable bench paper.

  • Don PPE: Before handling, don all required PPE as specified in Section 2.0.

  • Equilibration: Allow the sealed container to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could affect compound stability and weighing accuracy.

  • Transfer: Use a clean spatula or powder funnel for the transfer. Avoid scooping actions that could generate dust. Instead, gently push the solid from the source container to the weigh boat or receiving flask.

  • Weighing: If using an analytical balance inside the hood, ensure the draft shield is closed to prevent air currents from affecting the measurement.

  • Sealing: Immediately after transfer, securely close the main container. If the compound was stored under an inert atmosphere, briefly purge the headspace with nitrogen or argon before sealing.

  • Cleanup: Carefully fold the disposable bench paper inward, trapping any minor spills, and dispose of it as hazardous waste. Decontaminate the spatula and work surface according to laboratory procedures.

  • Doff PPE: Remove gloves and lab coat before leaving the work area and wash hands thoroughly with soap and water.[6][8]

Storage Procedures

Proper storage is critical to maintaining the chemical integrity and purity of this compound.

Standard Conditions
  • Container: Store in the original, tightly sealed container to prevent contamination.[6][7][11]

  • Location: Keep in a dry, cool, and well-ventilated area designated for hazardous chemical storage.[9][10][11]

  • Environment: Protect from direct sunlight and moisture.

Special Conditions for Optimal Stability
  • Temperature: For long-term storage, maintain the compound at 2-8°C .[4] This refrigerated condition slows the rate of potential degradation.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon).[4] This is a critical requirement to protect it from potential oxidation or reaction with atmospheric components.

Incompatibilities
  • Store away from strong oxidizing agents, acids, and bases.

  • Keep segregated from foodstuff containers and other incompatible materials.[6][9][11]

Emergency Response Protocols

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7][11] If respiratory symptoms persist, seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] If skin irritation or a rash occurs, get medical help.[7][11]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for several minutes.[7][11] If present, remove contact lenses if it is easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10][11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[7][11]

Accidental Release Measures

In the event of a spill, the primary goals are to contain the material, prevent its spread, and protect personnel.

  • Evacuate: Clear the immediate area of all non-essential personnel.[9][11]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Prevent Ignition: Remove all sources of ignition.[9][11]

  • Containment: For minor spills, wear appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Cleanup: Carefully sweep or vacuum the contained material.[6] Use spark-proof tools and an explosion-proof vacuum if available.[9] Avoid dry sweeping that generates dust; if necessary, lightly moisten the material with a non-reactive solvent (e.g., water, if compatible) to minimize dust.

  • Disposal: Place the collected waste into a suitable, sealed, and properly labeled container for hazardous waste disposal.[6][9]

  • Decontamination: Clean the spill area thoroughly once the material has been removed.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal facility.[6][11]

  • Do not allow the chemical to enter drains or waterways.[6][9]

  • All disposal procedures must be in strict accordance with all applicable federal, state, and local environmental regulations.

Visual Workflows

General Handling Workflow

cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Post-Procedure prep_area 1. Prepare Work Area (Fume Hood, Bench Paper) don_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe retrieve 3. Retrieve from Storage (Allow to Equilibrate) don_ppe->retrieve weigh 4. Weigh Compound (Minimize Dust) retrieve->weigh experiment 5. Perform Experiment weigh->experiment cleanup 6. Clean & Decontaminate (Tools, Workspace) experiment->cleanup storage 7. Return to Storage (Purge with N2/Ar, Seal) cleanup->storage dispose 8. Dispose of Waste storage->dispose

Caption: Standard workflow for safely handling the compound.

Spill Response Decision Protocol

Caption: Decision tree for responding to an accidental spill.

References

Application Notes & Protocols for the Safe Handling of Chlorinated Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This document provides a detailed guide to the essential safety precautions required when working with chlorinated pyridazine compounds. As a class of halogenated heterocyclic compounds, these molecules present a unique set of potential hazards that demand rigorous safety protocols. This guide is designed to provide both the procedural steps and the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Understanding the Hazard Landscape of Chlorinated Pyridazines

Chlorinated pyridazines are reactive chemical entities due to the presence of one or more chlorine atoms on the pyridazine ring. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring, coupled with the electronegativity of chlorine, makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic substitution.[1][2][3][4][5] This inherent reactivity is fundamental to their utility in chemical synthesis but also underscores their potential to react with biological nucleophiles, such as DNA and proteins, which is a primary source of their toxicity.

Toxicological Profile

While specific toxicological data for every chlorinated pyridazine derivative is not available, the general class of chlorinated aromatic and heterocyclic compounds is known to pose several health risks.[6][7] Based on available Safety Data Sheets (SDS) for related compounds and the broader understanding of halogenated organics, researchers should assume that chlorinated pyridazines may:

  • Be Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[8][9] Ingestion may cause systemic toxicity.[9][10]

  • Cause Serious Eye Damage/Irritation: Direct contact with the eyes can result in severe irritation or chemical burns.[8][9][11]

  • Be Skin Irritants and Sensitizers: Prolonged or repeated skin contact may lead to dermatitis.[8][9][11]

  • Possess Organ Toxicity: Some chlorinated compounds are known to target specific organs, such as the liver and kidneys.[11]

  • Be Mutagenic or Carcinogenic: Although data is limited for specific pyridazines, some chlorinated organic compounds have been classified as potential mutagens or carcinogens.

Physicochemical Hazards
  • Reactivity: Chlorinated pyridazines can react with strong oxidizing agents, strong acids, and bases.[12] Their synthesis may involve hazardous reagents like phosphorus oxychloride.[13][14]

  • Thermal Decomposition: When heated to decomposition, they can release toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[12] The presence of chlorine also raises the possibility of forming phosgene gas upon heating.[11]

The Hierarchy of Controls: A Multi-Layered Safety Approach

To mitigate the risks associated with chlorinated pyridazines, a multi-layered approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures first.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for managing chemical hazards.

Core Protocols for Safe Handling

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Chemical Fume Hood: All work with chlorinated pyridazine compounds, especially when handling powders or volatile solutions, must be conducted in a certified chemical fume hood.[9][15] This is critical to prevent inhalation of dust, aerosols, or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[9] In the event of accidental exposure, immediate irrigation is crucial.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected carefully to provide adequate protection.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves as they offer little chemical protection.[16] For extended handling or immersion, consult a glove compatibility chart.Provides a barrier against skin contact.[8][16][17] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][9] A face shield should be worn over goggles if there is a significant risk of splashing.[18][19]Protects against splashes and fumes that can cause serious eye irritation or damage.[8][9]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned.[9] Consider flame-retardant and antistatic protective clothing for larger scale operations.[8]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Typically not required if work is conducted in a fume hood.[12] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[8][9][18]Prevents inhalation of harmful vapors or dust.

digraph "PPE_Workflow" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Before Entering Lab", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inspect_PPE [label="Inspect PPE for damage"]; Don_Coat [label="Don Lab Coat"]; Don_Goggles [label="Don Goggles/Face Shield"]; Don_Gloves [label="Don Gloves"]; Enter_Lab [label="Enter Work Area", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exit_Lab [label="Leaving Work Area", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Remove_Gloves [label="Remove Gloves (aseptically)"]; Remove_Goggles [label="Remove Goggles/Face Shield"]; Remove_Coat [label="Remove Lab Coat"]; Wash_Hands [label="Wash Hands Thoroughly"]; End [label="Exit Lab", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Inspect_PPE; Inspect_PPE -> Don_Coat; Don_Coat -> Don_Goggles; Don_Goggles -> Don_Gloves; Don_Gloves -> Enter_Lab; Exit_Lab -> Remove_Gloves; Remove_Gloves -> Remove_Goggles; Remove_Goggles -> Remove_Coat; Remove_Coat -> Wash_Hands; Wash_Hands -> End; }

Caption: Standard workflow for donning and doffing PPE.

Safe Handling and Storage Protocols
  • Handling:

    • Avoid the formation of dust and aerosols.[8]

    • Use non-sparking tools to prevent ignition sources.[8]

    • Wash hands thoroughly after handling, even if gloves were worn.[8][20]

    • Do not eat, drink, or smoke in the laboratory.[8][20]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[12][21]

    • Keep containers tightly closed to prevent leakage and contamination.[12][21]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[12][22]

    • Ensure storage containers are clearly and accurately labeled.

Emergency Procedures: Planning for the Unexpected

Exposure Response
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[23] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[23] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[23][24] If breathing is difficult or has stopped, provide artificial respiration.[23] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[20] Rinse the mouth with water.[8] Seek immediate medical attention and provide the SDS to the medical personnel.
Spill Management
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[22]

    • Collect the absorbent material into a sealed, properly labeled container for hazardous waste disposal.[9][21]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is outside of a fume hood, ensure the area is well-ventilated, if safe to do so.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Waste Disposal

All waste materials containing chlorinated pyridazine compounds, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[9] Follow all local, state, and federal regulations for the disposal of chlorinated organic waste.[25] Do not dispose of this material down the drain or in the regular trash. The generation of toxic byproducts during incineration of chlorinated waste is a significant concern, necessitating proper disposal through licensed contractors.[26][27]

Conclusion

Working with chlorinated pyridazine compounds requires a proactive and informed approach to safety. By understanding the inherent hazards and diligently applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support center for the synthesis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. This molecule is a crucial intermediate in pharmaceutical research and development, and achieving a high-yield, reproducible synthesis is paramount. The most common and effective synthetic route is a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling, between 3,6-dichloropyridazine and a 1-methyl-1H-pyrazol-4-yl boronic acid derivative.[1]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues within your synthesis, understand the causality behind experimental choices, and systematically improve your reaction yield and purity.

General Synthetic Scheme: Suzuki-Miyaura Coupling

The core of this synthesis involves the selective formation of a C-C bond between the C6 position of the pyridazine ring and the C4 position of the pyrazole ring. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium, making this a favorable transformation.[1]

Synthetic_Scheme reactant1 3,6-Dichloropyridazine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Ligand (if needed) + Base (e.g., K₂CO₃, Cs₂CO₃) reactant2 1-Methyl-1H-pyrazole-4-boronic acid(or ester) B(OR)2 product This compound catalyst->product Solvent, Heat

Caption: General Suzuki-Miyaura reaction pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). Where should I start investigating?

A low yield is a systemic issue that requires a logical, step-by-step diagnosis. The problem can originate from the quality of starting materials, the reaction setup, or the conditions of the core cross-coupling step.

Answer: Start by verifying the integrity of your starting materials and ensuring your reaction setup is rigorously oxygen-free.

  • Starting Material Quality:

    • 3,6-Dichloropyridazine: This reactant can degrade over time. Verify its purity by NMR or GC-MS. If it appears discolored (yellow/brown), consider recrystallization from ethanol or hexane. The synthesis from pyridazine-3,6-diol using POCl₃ is common but must be thoroughly quenched and purified to remove residual acid, which can interfere with the subsequent coupling reaction.[2]

    • Pyrazole Boronic Acid/Ester: Boronic acids are prone to degradation via protodeboronation and trimerization to form boroxines, especially in the presence of moisture.[3] Always use freshly purchased or prepared boronic acid, or store it under inert gas in a desiccator.

  • Exclusion of Oxygen: The single most common cause of low yield in palladium-catalyzed couplings is catalyst deactivation by oxygen.[3] The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state.

    • Degassing: Your solvent must be thoroughly degassed. The most effective method is a "freeze-pump-thaw" cycle (3 repetitions). For simpler setups, sparging the solvent with argon or nitrogen for at least 30-60 minutes is crucial.[4]

    • Inert Atmosphere: The reaction vessel must be purged with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the entire reaction.

Troubleshooting_Workflow start Low Yield Reported q1 Check Starting Material Purity start->q1 q2 Verify Inert Atmosphere q1->q2 [Purity OK] sol1 Recrystallize or re-synthesize starting materials. q1->sol1 [Impure] q3 Optimize Catalyst & Ligand q2->q3 [Setup OK] sol2 Implement rigorous degassing (Freeze-Pump-Thaw) and maintain positive N₂/Ar pressure. q2->sol2 [Oxygen Leak] q4 Optimize Base & Solvent q3->q4 [No Improvement] sol3 Screen modern ligands (e.g., SPhos, XPhos) and use a pre-catalyst. q3->sol3 [Improvement] sol4 Test different base/solvent combinations (see Table 1). q4->sol4

Caption: A logical workflow for troubleshooting low yields.

Q2: The cross-coupling reaction stalls, leaving unreacted 3,6-dichloropyridazine. How can I improve conversion?

Incomplete conversion when starting materials are pure and the atmosphere is inert points directly to a suboptimal catalytic system or reaction conditions for this specific substrate. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki couplings.[3]

Answer: The root cause is likely the difficult oxidative addition of Pd(0) into the C-Cl bond of the electron-deficient pyridazine. A more reactive catalyst system is required.

  • Upgrade Your Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern, electron-rich, and bulky dialkylbiaryl phosphine ligands dramatically accelerate the oxidative addition step for aryl chlorides.[5][6]

    • Recommended Ligands: SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) center and promote the challenging C-Cl bond activation.

    • Palladium Source: Using a palladium pre-catalyst can also improve consistency and activity.

  • Increase Temperature: If you are running the reaction at 80 °C, consider increasing it to 100-110 °C. The higher thermal energy can help overcome the activation barrier for oxidative addition. Monitor for potential degradation of starting materials or product at higher temperatures.

Q3: I am observing a significant byproduct that appears to be 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-ol. What is causing this?

This byproduct results from the hydrolysis of the C-Cl bond of either the starting material or the desired product.

Answer: This indicates nucleophilic aromatic substitution (SNAr) where water or hydroxide ions are attacking the electron-deficient pyridazine ring, displacing the chloride. This is exacerbated by high temperatures and prolonged reaction times in the presence of a base and water.

  • Control Water Content: While some water is necessary for the Suzuki reaction (to dissolve the base), excess water can promote hydrolysis. If using a solvent mixture like dioxane/water, try reducing the proportion of water (e.g., from 10:1 to 20:1).

  • Choice of Base: A stronger, less-nucleophilic base might be beneficial. For example, switching from NaOH or K₂CO₃ to Cs₂CO₃ or K₃PO₄ can sometimes reduce hydrolysis.[5]

  • Minimize Reaction Time: A more active catalyst system (as described in Q2) can shorten the required reaction time, reducing the window for this side reaction to occur.

Q4: My main impurity is the homocoupling product (1,1'-dimethyl-4,4'-bi-1H-pyrazole). How can I minimize this?

Homocoupling arises from the reaction of two molecules of the pyrazole boronic acid. This is a common side reaction in Suzuki couplings.

Answer: This side reaction is often promoted by the presence of oxygen or an insufficiently active catalyst, leading to competing reaction pathways.

  • Rigorous Degassing: As mentioned in Q1, oxygen can facilitate the homocoupling pathway. Ensure your degassing procedure is flawless.[4]

  • Stoichiometry: Use a slight excess, but not a large excess, of the boronic acid. A common starting point is 1.1 to 1.2 equivalents relative to the 3,6-dichloropyridazine.

  • Controlled Addition: In some challenging cases, slow addition of the boronic acid via a syringe pump to the reaction mixture at high temperature can maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

What is the optimal catalyst, base, and solvent combination?

While every substrate pairing is unique, a robust starting point for this specific transformation, which couples an electron-deficient chloro-heterocycle, is a modern Buchwald-Hartwig type system.[7]

ComponentPrimary RecommendationRationale & Comments
Pd Source Pd₂(dba)₃ or a G3/G4 PrecatalystProvides a reliable source of Pd(0). Pre-catalysts offer improved air stability and reaction consistency.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands are essential for activating the C-Cl bond of the pyridazine.[5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases that generally give good results in challenging couplings.[5]
Solvent Dioxane / H₂O (e.g., 10:1) or TolueneAprotic polar solvents are effective. A small amount of water is needed to solubilize the base.
Temperature 90 - 110 °CNecessary to drive the reaction with the less reactive chloro-substrate.
How can I reliably synthesize the 3,6-dichloropyridazine starting material?

The most common method is the chlorination of maleic hydrazide (pyridazine-3,6-diol) with phosphorus oxychloride (POCl₃).[2]

Caution: This reaction is exothermic and generates corrosive HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

A general procedure involves heating a mixture of maleic hydrazide and an excess of POCl₃ (5-10 equivalents) at reflux (around 80-110 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS). The excess POCl₃ is then carefully removed by distillation under reduced pressure. The residue is then very cautiously quenched by pouring it onto crushed ice. The resulting solid is neutralized with a base (e.g., NaHCO₃ or NH₄OH), filtered, washed with water, and dried.[8][9] Recrystallization from ethanol or an ethanol/water mixture can be used for further purification.

Are there alternatives to the Suzuki coupling?

Yes, the Stille coupling is a viable alternative, using an organotin reagent like 1-methyl-4-(tributylstannyl)-1H-pyrazole.[10]

  • Advantages: Stille couplings are often tolerant of a wider range of functional groups and do not require a base, which can prevent hydrolysis side reactions.

  • Disadvantages: The primary drawback is the toxicity of organotin reagents and byproducts, which can be difficult to remove from the final product.[3] This makes it less desirable for pharmaceutical applications. The synthesis of the stannane involves using pyrophoric reagents like n-butyllithium.[10]

Appendix: Experimental Protocols

Protocol 1: Recommended Suzuki-Miyaura Cross-Coupling Procedure

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via cannula or syringe. The total volume should be sufficient to make the reaction concentration approximately 0.1-0.2 M.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

Overcoming solubility issues with 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility characteristics. Our goal is to equip you with the knowledge and practical solutions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

The heterocyclic nature of this compound, featuring both a pyrazole and a pyridazine moiety, presents a unique solubility profile. While the pyridazine ring can sometimes enhance aqueous solubility, the overall molecule may exhibit limited solubility in aqueous buffers, a common challenge for many heterocyclic compounds in drug discovery.[1][2] This guide provides a systematic approach to addressing these issues.

Initial Solvent Selection: A Data-Driven Approach

Based on this, a logical starting point for solubilizing this compound is to use a small amount of a polar aprotic solvent.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving compounds for in vitro screening. It is a powerful solvent for a wide range of organic molecules.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent, similar in its solubilizing power to DMSO.

  • Ethanol: A polar protic solvent that can be a good starting point, especially if residual solvent toxicity is a concern for downstream applications.

The following table, based on data for the related compound 6-phenyl-pyridazin-3(2H)-one (PPD), provides a strong indication of the expected solubility hierarchy.

SolventMole Fraction Solubility of PPD (at 318.2 K)Expected Utility for Target Compound
Dimethyl Sulfoxide (DMSO)4.73 x 10⁻¹High - Excellent for stock solutions
Polyethylene Glycol-400 (PEG-400)4.12 x 10⁻¹High - Useful for formulations
Ethanol8.22 x 10⁻³Moderate - Good for initial testing
Methanol5.18 x 10⁻³Moderate - Similar to ethanol
Water1.26 x 10⁻⁵Very Low - Not suitable as a primary solvent

Data adapted from Molecules, 2019, 24(18), 3404.[4]

Step-by-Step Protocol for Solubilization

This protocol provides a systematic workflow for achieving complete dissolution of this compound for experimental use.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath or heating block

  • Sterile microcentrifuge tubes or glass vials

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Initial Solvent Addition: Add a small volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. In many cases, this may be sufficient for complete dissolution.

  • Gentle Heating (if necessary): If the compound has not fully dissolved, warm the solution in a water bath or on a heating block to 30-40°C for 5-10 minutes. This can significantly increase the rate of dissolution.[3]

  • Sonication (optional): If solids persist, sonication in a bath sonicator for 5-10 minutes can help to break up any aggregates and facilitate dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles.

  • Serial Dilution: Once a clear stock solution is obtained, it can be serially diluted in the appropriate aqueous buffer or cell culture medium for your experiment. Important: When diluting into an aqueous medium, add the stock solution to the buffer dropwise while vortexing to minimize the risk of precipitation.

Troubleshooting Workflow Diagram

If you encounter persistent solubility issues, the following decision tree can guide your troubleshooting process.

G start Start: Solubility Issue with This compound check_initial Is the compound fully dissolved in DMSO? start->check_initial heat_agitate Apply gentle heat (30-40°C) and/or sonication check_initial->heat_agitate No check_precipitation Does precipitation occur upon dilution in aqueous buffer? check_initial->check_precipitation Yes, after initial dissolution success Success: Compound is soluble check_initial->success Yes increase_dmso Increase DMSO concentration in stock solution use_cosolvent Consider a co-solvent system (e.g., DMSO/Ethanol) use_cosolvent->check_initial heat_agitate->check_initial heat_agitate->use_cosolvent reduce_concentration Lower the final working concentration check_precipitation->reduce_concentration Yes check_precipitation->success No reduce_concentration->check_precipitation add_surfactant Add a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) reduce_concentration->add_surfactant add_surfactant->check_precipitation ph_adjustment Adjust the pH of the aqueous buffer add_surfactant->ph_adjustment ph_adjustment->check_precipitation

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out." It occurs when the compound is soluble in the organic stock solvent but not in the final aqueous environment. Here are several strategies to address this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.

  • Use a Surfactant: Incorporating a low concentration (e.g., 0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 into your aqueous medium can help to maintain the compound's solubility by forming micelles.

  • pH Adjustment: The solubility of heterocyclic compounds can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility. The pyrazole and pyridazine rings have nitrogen atoms that can be protonated or deprotonated, influencing the molecule's overall charge and polarity.[2]

  • Co-Solvent Systems: Prepare your stock solution in a mixture of solvents, such as DMSO and ethanol. This can sometimes improve the transition into an aqueous environment.

Q2: What is the recommended storage condition for the solid compound and its stock solutions?

For the solid form of this compound, it is advisable to store it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and potential degradation.[6]

Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature, and vortex briefly to ensure homogeneity.

Q3: Can I use solvents other than DMSO for my experiments?

Yes, depending on your experimental constraints. For example, if you are concerned about the potential effects of DMSO on your cells or assay, you can consider the following:

  • Ethanol: As mentioned, ethanol is a viable alternative, although the compound's solubility may be lower than in DMSO.

  • PEG-400: Polyethylene glycol 400 is a good solvent for many organic compounds and is often used in formulation development.[4]

  • Formulations with Cyclodextrins: Cyclodextrins can be used to encapsulate hydrophobic molecules and increase their apparent aqueous solubility. This is a more advanced technique that requires careful formulation development.

Q4: How does the structure of this compound influence its solubility?

The molecule's structure contains both polar and non-polar features that contribute to its solubility profile:

  • Pyrazole and Pyridazine Rings: These nitrogen-containing heterocyclic rings introduce polarity and the potential for hydrogen bonding with protic solvents.[2][7]

  • Methyl Group: The methyl group on the pyrazole ring is a non-polar, hydrophobic feature.

  • Chloro Group: The chloro substituent on the pyridazine ring is electron-withdrawing and adds to the molecule's overall character.

The interplay of these functional groups results in a molecule that is not readily soluble in water but can be effectively dissolved in polar organic solvents.

References

Technical Support Center: Optimization of Reaction Conditions for Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of modifying the pyridazine scaffold. Pyridazine and its derivatives are crucial building blocks in pharmaceuticals and agrochemicals, making the optimization of their synthesis a critical endeavor.[1] This resource is structured to address common experimental challenges with scientifically grounded explanations and actionable protocols.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during pyridazine functionalization.

Q1: My palladium-catalyzed cross-coupling reaction on a chloropyridazine is sluggish or fails completely. What are the likely causes?

A1: Several factors can impede palladium-catalyzed cross-couplings on pyridazines:

  • Catalyst Deactivation: The lone pair of electrons on the pyridazine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

  • Ligand Choice: The selection of an appropriate ligand is crucial to stabilize the palladium catalyst and facilitate the reaction.

  • Base and Solvent: The choice of base and solvent system can significantly impact reaction efficiency. An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.

  • Substrate Purity: Impurities in the starting materials, particularly the chloropyridazine, can poison the catalyst.

Q2: I am observing poor regioselectivity in the C-H functionalization of my substituted pyridazine. How can I improve this?

A2: Achieving high regioselectivity in pyridazine C-H functionalization is a known challenge.[2][3] Key factors influencing regioselectivity include:

  • Directing Groups: The electronic nature and position of existing substituents on the pyridazine ring play a significant role in directing the functionalization.

  • Reaction Mechanism: The specific mechanism of the C-H activation (e.g., concerted metalation-deprotonation, oxidative addition) will favor certain positions.

  • Steric Hindrance: Bulky substituents can block access to adjacent C-H bonds, favoring functionalization at more accessible sites.

  • Catalyst System: The choice of metal catalyst and ligands can dramatically influence the regiochemical outcome.

Q3: My nucleophilic aromatic substitution (SNAr) on a pyridazine derivative is giving low yields. What can I do to optimize it?

A3: Low yields in SNAr reactions on pyridazines can often be attributed to:

  • Leaving Group Ability: The nature of the leaving group is critical. Halogens are common, but their reactivity can vary.

  • Nucleophile Strength: The nucleophilicity of the incoming group directly affects the reaction rate.

  • Solvent Effects: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly interacting with the nucleophile.[4][5]

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers, but may also lead to side product formation.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling is a powerful tool for pyridazine functionalization.[6][7][8] However, the electron-deficient nature of the pyridazine ring can present challenges.[6]

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Catalyst Inhibition by Pyridazine Nitrogen 1. Increase Catalyst Loading: A simple first step is to increase the mol% of the palladium catalyst. 2. Use N-oxide Strategy: Temporarily converting the pyridazine to its N-oxide can block the nitrogen's lone pair, preventing catalyst inhibition.[2] The N-oxide can be removed later. 3. Choose Appropriate Ligands: Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can stabilize the palladium center and promote oxidative addition.[9]
Poor Ligand Performance 1. Screen Different Ligands: Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The optimal ligand is often substrate-dependent.[10] 2. Consider Ligandless Conditions: In some cases, particularly with highly reactive substrates, a ligand may not be necessary.[6]
Incorrect Base or Solvent 1. Base Screening: Test a range of bases (e.g., K2CO3, Cs2CO3, K3PO4). The choice of base can influence both the reaction rate and side product formation. 2. Solvent System Optimization: Evaluate different solvents or solvent mixtures (e.g., Dioxane/H2O, Toluene, DMF). Solvent choice affects the solubility of reagents and the stability of reaction intermediates.[4][5] An aqueous protocol using Na2CO3 as a base has been shown to be effective and sustainable.[11]
Substrate Decomposition 1. Lower Reaction Temperature: High temperatures can lead to the degradation of sensitive substrates or products.[1] 2. Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can lead to oxidative degradation of the catalyst and starting materials.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [6]
  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the desired (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh3)4 (5 mol %).

  • Add a solvent mixture of DME (8 mL), ethanol (2 mL), and an aqueous solution of 2 M Na2CO3 (1 mL).

  • Purge the vessel with nitrogen and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, and extract with chloroform.

  • Wash the organic layer with a saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: C-H Functionalization

Direct C-H functionalization is an atom-economical method for modifying the pyridazine core. However, controlling regioselectivity can be challenging.

Problem: Poor Regioselectivity
Potential Cause Troubleshooting Steps & Explanation
Electronic Bias of the Ring 1. Modify Substituents: If possible, alter the electronic properties of existing substituents to favor a specific C-H bond activation. Electron-donating groups tend to direct ortho/para, while electron-withdrawing groups direct meta. 2. Utilize N-Oxide Strategy: The N-oxide can activate the C-H bonds alpha to the nitrogen, offering an alternative regioselectivity.[2][12]
Steric Hindrance 1. Use a Less Bulky Catalyst: A sterically less demanding catalyst may be able to access C-H bonds that are hindered by large substituents. 2. Modify Substrate Sterics: If feasible, reduce the size of bulky groups on the pyridazine ring to open up more positions for functionalization.
Reaction Conditions 1. Vary the Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the C-H activation step.[4][5] 2. Optimize Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the regioselectivity.[13]

Visualization: General Workflow for C-H Functionalization Optimization

G cluster_yield Troubleshooting Yield cluster_regio Troubleshooting Regioselectivity start Initial Reaction Conditions low_yield Low Yield / No Reaction start->low_yield Analysis poor_regio Poor Regioselectivity start->poor_regio Analysis success Successful Functionalization start->success Analysis catalyst Screen Catalysts/Ligands low_yield->catalyst Optimize directing_group Modify Directing Group poor_regio->directing_group Optimize catalyst->start Re-run temp Optimize Temperature catalyst->temp solvent_yield Vary Solvent/Additives temp->solvent_yield directing_group->start Re-run sterics Adjust Steric Hindrance directing_group->sterics conditions_regio Fine-tune Conditions (T, Solvent) sterics->conditions_regio

Caption: Workflow for optimizing pyridazine C-H functionalization.

Guide 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a common method for introducing nucleophiles onto the electron-deficient pyridazine ring.

Problem: Reaction is Slow or Incomplete
Potential Cause Troubleshooting Steps & Explanation
Poor Leaving Group 1. Activate the Leaving Group: If using a halide, consider converting it to a better leaving group like a triflate. 2. Change the Leaving Group: If possible, synthesize the pyridazine with a more reactive leaving group (e.g., -F or -NO2).[14]
Weak Nucleophile 1. Use a Stronger Nucleophile: If the reaction allows, switch to a more potent nucleophile. 2. Deprotonate the Nucleophile: For weakly acidic nucleophiles (e.g., alcohols, amines), use a strong base to generate the more nucleophilic conjugate base in situ.
Unfavorable Reaction Conditions 1. Increase Temperature: Carefully increase the reaction temperature in increments to accelerate the reaction. Monitor for decomposition. 2. Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can significantly enhance the rate of SNAr reactions.[4][5] 3. Microwave Irradiation: Employing microwave heating can often dramatically reduce reaction times and improve yields.

Visualization: Factors Influencing SNAr on Pyridazine

G cluster_factors Key Influencing Factors SNAr SNAr Rate & Yield LeavingGroup Leaving Group Ability (F > NO2 > Cl ≈ Br > I) SNAr->LeavingGroup Nucleophile Nucleophile Strength SNAr->Nucleophile Solvent Solvent Polarity (Polar Aprotic Favored) SNAr->Solvent Temperature Reaction Temperature SNAr->Temperature RingActivation Ring Activation (Electron-withdrawing groups) SNAr->RingActivation

Caption: Key factors influencing SNAr on the pyridazine ring.

III. Advanced Topics & Modern Approaches

Photocatalysis in Pyridazine Functionalization

Visible-light photocatalysis has emerged as a mild and efficient method for functionalizing pyridines and other heterocycles, including pyridazines.[15][16][17] This approach often utilizes organic dyes or metal complexes as photocatalysts to generate radical intermediates under gentle conditions.[18][19] For instance, quinolinone can be used as an organic photocatalyst to generate phosphinoyl and carbamoyl radicals that react with heteroarenium derivatives.[15][17]

Pyridazine N-Oxides as Versatile Intermediates

The use of pyridazine N-oxides is a valuable strategy in functionalization.[20][21][22][23] They can serve multiple purposes:

  • Directing Group: The N-oxide can direct metallation or other functionalization to the C6 position.

  • Protecting Group: It blocks the Lewis basicity of the ring nitrogen, preventing catalyst inhibition in transition-metal-catalyzed reactions.[2]

  • Photoactivated Precursors: Pyridazine N-oxides can be used as photoactivatable sources of reactive oxygen species.[21][22]

IV. Conclusion

The functionalization of pyridazines is a rich and complex field with numerous opportunities for innovation in medicinal and materials chemistry. Successful optimization requires a deep understanding of the interplay between the substrate's electronic properties, the reaction mechanism, and the chosen reaction conditions. This guide provides a foundational framework for troubleshooting common issues and exploring more advanced synthetic strategies. By systematically evaluating catalysts, ligands, solvents, and other reaction parameters, researchers can unlock the full potential of the pyridazine scaffold.

References

Technical Support Center: A Troubleshooting Guide for Experiments with 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.

I. Synthesis & Purity Issues

FAQ 1: I am synthesizing this compound and am observing low yields and multiple side products. What are the likely causes and solutions?

Low yields and the formation of impurities during the synthesis of pyridazine derivatives are common challenges. The root cause often lies in the reaction conditions and the reactivity of the precursors.[1]

Common Pitfalls & Solutions:

  • Incomplete Reaction: The condensation reaction between a hydrazine and a 1,4-dicarbonyl compound is a standard method for forming the pyridazine ring.[2] Ensure your reaction is going to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or reaction time may be necessary. However, excessive heat can lead to decomposition.

  • Side Reactions: The formation of regioisomers or other byproducts can be a significant issue. The purity of your starting materials is critical. Ensure your hydrazine and dicarbonyl precursors are of high purity before starting the reaction.

  • Chlorination Issues: If you are performing a chlorination step, for instance, using phosphorus oxychloride (POCl₃), the reaction conditions must be carefully controlled.[3] Over-chlorination or incomplete chlorination can lead to a mixture of products that are difficult to separate. A typical issue is the incomplete conversion of a pyridazinone to the desired chlorinated pyridazine.

ParameterRecommendationRationale
Reaction Temperature 80-110 °C (typical)Balances reaction rate with minimizing decomposition.
Solvent Toluene, Dioxane, or Acetic AcidChoose a solvent that ensures all reactants are soluble at the reaction temperature.
Chlorinating Agent POCl₃ (equimolar or slight excess)A large excess can lead to unwanted side reactions.[3]
Reaction Monitoring TLC, LC-MSEssential for determining the optimal reaction time and preventing over-running the reaction.

Experimental Workflow: Synthesis of a Substituted Pyridazine

Below is a generalized workflow for the synthesis of a substituted pyridazine, which can be adapted for this compound.

cluster_synthesis Synthesis Workflow A 1. Reactants: - Hydrazine derivative - 1,4-Dicarbonyl compound B 2. Condensation Reaction (e.g., in Ethanol/Acetic Acid) A->B C 3. Formation of Dihydropyridazine Intermediate B->C D 4. Oxidation or Aromatization C->D E 5. Formation of Pyridazinone D->E F 6. Chlorination (e.g., POCl3) E->F G 7. Final Product: 3-Chloro-6-substituted-pyridazine F->G

References

Technical Support Center: Stability of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential degradation pathways and implementing the recommended handling and storage procedures, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I am dissolving this compound for my experiments and I'm concerned about its stability. What are the primary factors that can cause it to degrade?

A1: The primary factors that can lead to the degradation of this compound in solution are pH, solvent choice, light exposure, temperature, and the presence of oxidizing agents. The chloro-substituent on the pyridazine ring makes the molecule susceptible to nucleophilic substitution, particularly hydrolysis.

Q2: What is the recommended solvent for dissolving this compound to ensure maximum stability?

A2: For short-term use, aprotic solvents such as DMSO or DMF are generally recommended as they are less likely to participate in nucleophilic substitution reactions compared to protic solvents like alcohols or water. If aqueous buffers are required for your assay, it is advisable to prepare a concentrated stock solution in an aprotic solvent and dilute it into the aqueous buffer immediately before use.

Q3: How does pH affect the stability of the compound in aqueous solutions?

A3: Both acidic and basic conditions can promote the hydrolysis of the chloro group, leading to the formation of the corresponding pyridazinone derivative. The pyridazine ring's nitrogen atoms can be protonated under acidic conditions, potentially altering the molecule's electronic properties and reactivity. Under basic conditions, the hydroxide ion is a strong nucleophile that can readily displace the chloride.

Q4: What are the optimal storage conditions for a stock solution of this compound?

A4: Stock solutions should be stored at low temperatures, with a manufacturer-recommended temperature of 2-8°C being a common guideline.[1] To prevent degradation from atmospheric moisture and oxygen, it is best to store solutions under an inert atmosphere, such as argon or nitrogen.[1] Aliquoting the stock solution into smaller, single-use vials can help to minimize freeze-thaw cycles and reduce the risk of contamination and degradation.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not extensively published, heteroaromatic compounds, in general, can be susceptible to photodegradation. It is a standard precautionary measure to protect solutions from light by using amber vials or by wrapping the container in aluminum foil, especially during long-term storage or prolonged experiments.

Troubleshooting Guide: Identifying and Mitigating Degradation

This troubleshooting guide is designed to help you identify potential degradation of this compound in your experiments and provide actionable steps to mitigate these issues.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent results over time. Gradual degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability test by analyzing its purity and concentration over time under your storage conditions. Consider aliquoting the stock solution to minimize handling.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.The most probable degradation pathway is the hydrolysis of the chloro group to a hydroxyl group. Other possibilities include reactions with nucleophiles in your media or oxidative degradation. Characterize the new peaks using mass spectrometry to identify the degradation products.
Precipitation or color change in the solution. Degradation leading to less soluble products or the formation of chromophores.Visually inspect solutions before use. If any changes are observed, discard the solution and prepare a fresh one. Re-evaluate your choice of solvent and storage conditions.

Visualizing Potential Degradation: A Key Pathway

The most anticipated degradation pathway for this compound in aqueous or protic solutions is the nucleophilic substitution of the chlorine atom. This is a common reaction for chloro-substituted pyridazines.[2][3][4][5]

G parent This compound degradant 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one parent->degradant  Hydrolysis (H₂O, OH⁻)

Caption: Predicted hydrolytic degradation pathway.

Experimental Protocols

To ensure the stability of this compound throughout your research, implementing a proactive stability testing protocol is crucial. Forced degradation studies are an essential component of this process, helping to elucidate potential degradation pathways and establish the stability-indicating nature of your analytical methods.

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Weighing and Dissolution: Accurately weigh the desired amount of this compound in a clean, dry vial. Add the chosen solvent to achieve the target concentration. If necessary, gentle vortexing or sonication can be used to aid dissolution.

  • Inert Atmosphere: If possible, perform the dissolution and aliquoting in a glove box or under a stream of an inert gas like argon or nitrogen to minimize exposure to air and moisture.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use amber glass vials. Seal the vials tightly and store them at 2-8°C.[1]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Protocol 2: General Approach for a Forced Degradation Study

Forced degradation studies are critical for understanding the intrinsic stability of a molecule by intentionally exposing it to stress conditions.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Solutions of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation thermal Thermal Stress (e.g., 60°C) prep->thermal photo Photolytic Stress (UV/Vis light) prep->photo analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze characterize Characterize Degradants analyze->characterize

Caption: Forced degradation study workflow.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system. Include a control sample stored under normal conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the solution to a controlled light source that provides both UV and visible output.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity.

By following these guidelines, researchers can significantly improve the reproducibility of their experiments and gain a deeper understanding of the chemical properties of this compound.

References

Technical Support Center: Scaling the Synthesis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting guides, and explain the chemical reasoning behind our recommendations to ensure a robust, scalable, and reproducible process.

Synthesis Overview: The Suzuki-Miyaura Coupling Approach

The most efficient and industrially viable route to synthesize this compound (PubChem CID: 54595607) is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This method offers high functional group tolerance, generally good yields, and utilizes stable and readily available starting materials.

The core transformation involves the coupling of 3,6-Dichloropyridazine with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.

Reaction Scheme:

Chemical reaction showing 3,6-Dichloropyridazine reacting with 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in the presence of a Palladium catalyst and a base to yield this compound and byproducts.

The reaction proceeds via a well-established catalytic cycle, which is crucial to understand for effective troubleshooting.

G pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)(Cl)L₂ Intermediate oa->pd2 tm Transmetalation pd2->tm pd2_b Ar-Pd(II)(Ar')L₂ Intermediate tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 Catalyst Regeneration product Ar-Ar' Product Formed re->product sm1 3,6-Dichloropyridazine (Ar-Cl) sm1->oa sm2 Pyrazole Boronic Ester (Ar'-B(OR)₂) sm2->tm base Base (e.g., K₂CO₃) Activates Boronic Ester base->sm2

References

Technical Support Center: Navigating Pitfalls in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heterocyclic compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with constructing these vital molecular frameworks. Instead of a rigid manual, this resource is structured as a series of practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you face at the bench.

Section 1: Foundational Principles & General Troubleshooting

Before diving into specific reactions, it's crucial to address the systemic issues that can plague any heterocyclic synthesis. Low yields, intractable product mixtures, and reaction failures often stem from a handful of common root causes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, or the reaction isn't going to completion. Where should I start troubleshooting?

A1: Consistently low yields are a common frustration. The issue can often be traced back to one of several key factors before complex mechanistic problems are considered.[1][2] A systematic check is the most efficient approach:

  • Purity of Reagents and Solvents: Impurities in starting materials can act as catalyst poisons or introduce competing side reactions.[1] Always use reagents of appropriate purity and ensure solvents are properly dried, especially for moisture-sensitive reactions.[1][3]

  • Reaction Conditions: Temperature, concentration, and reaction time are fundamental parameters.[1] Small-scale trial reactions are invaluable for optimizing these conditions without committing large quantities of material.[1]

  • Atmospheric Contamination: Many reagents and intermediates in heterocyclic synthesis are sensitive to oxygen or moisture.[1] If your reaction is known to be sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket and properly degassed solvents).[1]

  • Product or Reagent Instability: The target molecule or a key intermediate may be degrading under the reaction or workup conditions.[1][4] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new, unidentified spots over time, which could indicate decomposition.[1]

Q2: My reaction mixture has turned into a dark, intractable tar. What is causing this and how can I prevent it?

A2: Tar formation is a sign of extensive decomposition or polymerization.[4][5][6] It is particularly common in strong acid-catalyzed reactions, such as the Fischer indole synthesis, or at elevated temperatures.[4][7]

  • Causality: Tars are complex mixtures of high-molecular-weight byproducts formed when starting materials, intermediates, or products undergo undesired side reactions like polymerization, condensation, or charring.[5][6][8] This is often exacerbated by highly concentrated reaction mixtures, excessive heat, or overly harsh acidic/basic conditions.

  • Prevention Strategies:

    • Control Temperature: Run the reaction at the lowest effective temperature. Consider the slow, portion-wise addition of a key reagent to manage any exotherms.[9]

    • Optimize Catalyst: If using an acid or base catalyst, screen for a milder alternative or reduce the catalyst loading.

    • Dilution: Running the reaction at a lower concentration can sometimes prevent intermolecular side reactions that lead to polymers.[9]

    • Protecting Groups: If a functional group is particularly sensitive and prone to decomposition, consider a protection-deprotection strategy.

General Troubleshooting Workflow

A logical, step-by-step approach is critical to efficiently diagnosing a failed or low-yielding reaction. The following workflow provides a systematic guide to troubleshooting.

TroubleshootingWorkflow Start Low Yield or Reaction Failure VerifyPurity Assess Reagent & Solvent Purity Start->VerifyPurity VerifyConditions Verify Reaction Conditions (Temp, Time, Conc.) VerifyPurity->VerifyConditions Purity OK InertAtmosphere Ensure Inert Atmosphere (if needed) VerifyConditions->InertAtmosphere Conditions OK AnalyzeMixture Analyze Crude Mixture (TLC, LCMS, NMR) InertAtmosphere->AnalyzeMixture Setup OK SM_Consumed Starting Material Consumed? AnalyzeMixture->SM_Consumed SideProducts Side Products Identified? Optimize Systematically Optimize Reaction Parameters SideProducts->Optimize Yes, side reaction occurring ModifyWorkup Modify Workup or Purification Method SideProducts->ModifyWorkup Yes, product lost during workup SM_Consumed->SideProducts Yes SM_Consumed->Optimize No Success Successful Synthesis Optimize->Success ModifyWorkup->Success

Caption: A flowchart for systematically troubleshooting heterocyclic synthesis.

Section 2: Pitfalls in Common Named Reactions

Many cornerstone reactions in heterocyclic chemistry have well-documented failure modes. Understanding these specific pitfalls is key to success.

The Paal-Knorr Synthesis (Furans, Pyrroles, Thiophenes)

This reaction condenses a 1,4-dicarbonyl compound with an amine (for pyrroles), a sulfur source (for thiophenes), or undergoes acid-catalyzed cyclization (for furans).[10][11]

FAQ: My Paal-Knorr pyrrole synthesis is giving me a significant furan byproduct. How can I improve selectivity?

A: This is the most common side reaction in the Paal-Knorr synthesis of pyrroles.[3] The 1,4-dicarbonyl starting material can undergo a competing acid-catalyzed intramolecular cyclization to form the furan.[3]

  • Causality: The reaction pathway is dictated by the relative rates of two competing nucleophilic attacks on the protonated carbonyl: one by the external amine (leading to the pyrrole) and the other by the internal enol oxygen (leading to the furan).[10][11]

  • Solutions:

    • Control Acidity: Strongly acidic conditions favor furan formation. The key is to use just enough acid to catalyze the reaction without promoting the competing cyclization.[3] Often, using a milder acid or even running the reaction neat or in a non-acidic solvent at high temperatures is sufficient.

    • Increase Nucleophilicity: Using a more nucleophilic amine or increasing its concentration can favor the pathway to the pyrrole. However, be aware that highly sterically hindered amines may react slowly, again allowing the furan pathway to dominate.[3]

Problem Potential Cause Recommended Solution
Low Yield / Incomplete Reaction Insufficiently reactive amine (e.g., electron-deficient anilines).[3]Increase reaction temperature; screen a stronger acid catalyst (e.g., p-TsOH).[3]
Furan Byproduct Formation Reaction is too acidic, favoring intramolecular cyclization.[3]Reduce acid concentration, use a milder acid, or run the reaction neat.
Thiophene Synthesis Failure Ineffective sulfurizing agent.Use a fresh, high-quality source of P₄S₁₀ or Lawesson's reagent. Note that these reactions often produce toxic H₂S gas and must be performed in a well-ventilated fume hood.[12]
The Hantzsch Pyridine Synthesis

This multi-component reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine, which is subsequently oxidized to the pyridine.[13][14][15]

FAQ: My Hantzsch synthesis stops at the dihydropyridine intermediate and fails to aromatize. What's wrong?

A: The final oxidation step is crucial and often a point of failure. The initial product, a 1,4-dihydropyridine (1,4-DHP), is not aromatic and requires an oxidant to be converted to the final pyridine product. Incomplete oxidation is a very common reason for low yields of the desired pyridine.[16]

  • Causality: The driving force for this step is the formation of the stable aromatic pyridine ring. However, this oxidation does not always occur spontaneously and requires a suitable oxidizing agent. Classical methods often use harsh oxidants like nitric acid.[14][17]

  • Solutions:

    • Ensure an Oxidant is Present: If you are not explicitly adding an oxidant, the reaction may be relying on atmospheric oxygen, which is often slow and inefficient.

    • Choose an Appropriate Oxidant: A variety of oxidants can be used, ranging in strength. Common choices include nitric acid, potassium permanganate, or ferric chloride.[14][16] For milder conditions, iodine in refluxing methanol or even photochemical methods can be employed.[14][16]

    • One-Pot Procedures: Consider a "one-pot" synthesis where the oxidant (e.g., ferric chloride) is included in the initial reaction mixture, allowing for direct formation of the pyridine without isolating the dihydropyridine intermediate.[14]

The Fischer Indole Synthesis

This reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[18] It is one of the most important and widely used methods for indole synthesis.[19]

FAQ: My Fischer indole synthesis is failing with an electron-rich hydrazine. Computational studies suggest this should work, but I get N-N bond cleavage. Why?

A: This is a classic and often misunderstood failure mode. While the key step is a[19][19]-sigmatropic rearrangement, a competing pathway is the cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[20]

  • Causality: Electron-donating substituents on the carbonyl-derived portion of the ene-hydrazine can stabilize the iminylcarbocation that results from N-N bond cleavage.[20] This makes the cleavage pathway kinetically favorable, preventing the desired[19][19]-sigmatropic rearrangement required for indole formation.[20][21] This is a notable challenge, for instance, in the synthesis of 3-aminoindoles, which generally cannot be prepared using the standard Fischer method with protic acids.[20][21]

  • Solutions:

    • Catalyst Choice: The choice of acid catalyst is critical.[19][22][23] While Brønsted acids (like HCl, H₂SO₄, PPA) are common, Lewis acids (like ZnCl₂, BF₃·OEt₂) can sometimes favor the cyclization pathway and suppress N-N cleavage, leading to improved yields in challenging cases.[18][19][24]

    • Temperature Control: Careful control of the reaction temperature is necessary.[19] Sometimes, a lower temperature can disfavor the cleavage pathway relative to the desired rearrangement.

    • Alternative Synthesis: For substrates that are fundamentally incompatible with the Fischer conditions, an alternative indole synthesis, such as a palladium-catalyzed approach, may be necessary.[19]

FischerMechanism Start Phenylhydrazone Protonation Protonation (Acid Catalyst) Start->Protonation Enehydrazine Ene-hydrazine Intermediate Protonation->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Desired Pathway Cleavage PITFALL: N-N Bond Cleavage Enehydrazine->Cleavage Competing Pathway (Favored by EDGs) Diimine Di-imine Intermediate Rearrangement->Diimine Aniline Aniline + Iminyl Cation Byproducts Cleavage->Aniline Cyclization Cyclization & Aromatization Diimine->Cyclization Indole Indole Product Cyclization->Indole

Caption: Key decision point in the Fischer Indole Synthesis mechanism.

Section 3: Challenges in Purification & Characterization

Synthesizing the molecule is only half the battle. Heterocyclic compounds often present unique purification challenges due to their polarity and potential for interaction with chromatography media.

FAQ: I'm struggling to purify my basic, nitrogen-containing heterocycle by column chromatography. I'm seeing significant tailing and poor recovery.

A: This is a very common problem. The lone pairs on nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to strong, sometimes irreversible, binding of the compound to the stationary phase, resulting in peak tailing, smearing, and loss of material.

  • Causality: The acidic nature of silica gel makes it unsuitable for the purification of many basic compounds. The interaction is an acid-base interaction.

  • Solutions:

    • Deactivate the Silica: The most common solution is to add a small amount of a basic modifier to the eluent. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is used. This base will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing for clean elution.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for basic compounds. Reversed-phase chromatography (C18) is another excellent option, particularly for moderately polar compounds.

    • Salt Formation and Filtration/Extraction: If the product is sufficiently basic and the impurities are not, you can sometimes protonate your product with an acid (like HCl) to form a salt. This can dramatically change its solubility, allowing for purification by precipitation or extraction.

Section 4: Advanced Topics: Metal-Catalyzed Cross-Coupling

Modern heterocyclic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to build complex scaffolds.[25][26] These powerful reactions come with their own set of potential pitfalls.

FAQ: My Suzuki coupling to functionalize a pyridine ring is failing. What are some common issues specific to heterocycles?

A: While Suzuki couplings are robust, N-heterocycles like pyridine introduce specific challenges.

  • Causality: The nitrogen lone pair in the pyridine ring can coordinate to the palladium catalyst. This can inhibit the catalytic cycle, effectively acting as a ligand and poisoning the catalyst. This is especially problematic for substrates like 2-halopyridines where the nitrogen is sterically accessible.

  • Solutions:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are often required. These ligands can stabilize the palladium center and promote the desired oxidative addition and reductive elimination steps over catalyst inhibition.

    • Catalyst Precursor: Using a pre-formed palladium(II) catalyst (e.g., Pd(OAc)₂) with the appropriate ligand is often more reliable than using a palladium(0) source directly.

    • Base and Solvent: The choice of base and solvent system can be crucial and often requires screening to find the optimal conditions for a specific heterocyclic substrate.

Problem Potential Cause Recommended Solution
No Reaction Catalyst poisoning by heteroatom lone pair.Use bulky, electron-rich phosphine ligands. Screen different palladium precursors and bases.
Homocoupling of Boronic Acid Reaction conditions favor boronic acid decomposition.Ensure rigorously anaerobic conditions; use a milder base or lower temperature.
Low Yield / Stalled Reaction Poor solubility of heterocyclic starting material or catalyst.Screen different solvents or solvent mixtures (e.g., Toluene/Water, Dioxane/Water).

References

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyrazole and pyridazine heterocyclic cores are privileged scaffolds, frequently incorporated into potent kinase inhibitors due to their unique electronic and steric properties that facilitate critical interactions within the ATP-binding pocket of kinases.[1][2] This guide provides a comprehensive comparison of the efficacy of analogs based on the 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine scaffold, a promising framework for the development of novel kinase inhibitors.

This document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into the structure-activity relationships (SAR), comparative biological data from related compound series, and detailed experimental protocols to provide a thorough understanding of this important class of molecules.

The this compound Scaffold: A Foundation for Kinase Inhibition

The core structure, this compound, presents several key features that make it an attractive starting point for inhibitor design:

  • Hinge-Binding Motif: The pyridazine nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site, a common anchoring point for many kinase inhibitors.

  • Versatile Substitution Points: The chloro-substituent at the 3-position of the pyridazine ring serves as a versatile handle for introducing a variety of chemical moieties through nucleophilic substitution reactions, allowing for the exploration of different regions of the kinase binding pocket.

  • Modulation of Physicochemical Properties: The pyrazole ring and its substituents can be modified to fine-tune the compound's solubility, lipophilicity, and metabolic stability, all critical parameters for drug development.

The general synthetic strategy to access this scaffold and its analogs often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by reactions to construct and functionalize the pyridazine ring.[3][4]

Comparative Efficacy of Analogs: Insights from Structure-Activity Relationship (SAR) Studies

While a direct head-to-head comparison of a comprehensive library of this compound analogs is not available in a single study, we can infer valuable SAR insights by examining related series of pyrazole-pyridazine and similar heterocyclic kinase inhibitors.

Modifications at the 3-Position of the Pyridazine Ring

The chlorine atom at the 3-position is a common site for modification. Replacing the chlorine with various amine or ether linkages allows for the introduction of diverse functionalities that can interact with different regions of the kinase active site.

For instance, in a series of 3,6-disubstituted pyridazine derivatives designed as JNK1 inhibitors, the 3-chloro intermediate was reacted with hydrazine hydrate to introduce a hydrazinyl group, which was further derivatized.[5] This suggests that moving from a simple chloro group to a more complex, hydrogen-bond donating and accepting moiety can be a key step in enhancing potency.

Table 1: Comparative in vitro anticancer activity of a 3,6-disubstituted pyridazine derivative (Compound 9e) against various cancer cell lines. [5]

Cancer SubpanelCell LineGI50 (μM)
Non-Small Cell LungHOP-9217.8
BreastT-47D20.0
CNSSF-29520.4
RenalA49819.5
LeukemiaK-56221.4

GI50 represents the concentration required to inhibit cell growth by 50%.

The data in Table 1, for a compound where the 3-position is part of a larger heterocyclic system derived from the chloro-pyridazine precursor, demonstrates the potential of such modifications to yield biologically active compounds.[5]

Substitution on the Pyrazole Ring

Modifications to the pyrazole ring can significantly impact inhibitor efficacy and selectivity. The methyl group at the 1-position of the pyrazole in our core scaffold is a simple, small lipophilic group. Altering this substituent or introducing groups onto the pyrazole ring itself can influence interactions with the solvent-exposed region of the kinase active site.

In a study of pyrazole-based kinase inhibitors, it was observed that the nature of the substituent on the pyrazole ring was critical for activity.[1] For example, the introduction of a cyclobutyl group was found to be more optimal for activity than smaller or larger groups in a series of CDK inhibitors.[1] This highlights the importance of steric bulk and conformation in this region.

Bioisosteric Replacement of the Pyridazine Core

Insights can also be gained from studies where the pyridazine ring is replaced by a bioisosteric heterocycle. For example, in the development of ALK5 inhibitors, a 4,6-disubstituted pyridazine core was explored as a scaffold.[6] The potency of these inhibitors was found to be highly dependent on the nature and position of substituents that modulate the electronics and steric profile of the molecule, allowing for optimal interactions with the kinase active site.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and a key biological assay.

Synthesis of 3-Chloro-6-(pyrazol-1-yl)pyridazine

This protocol describes a general method for the synthesis of the parent 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, which can be adapted for the synthesis of the N-methylated analog.[4]

Workflow for the Synthesis of 3-Chloro-6-(pyrazol-1-yl)pyridazine

G cluster_0 Step 1: Formation of Hydrazinylpyridazine cluster_1 Step 2: Cyclization to form Pyrazolylpyridazine A 3,6-Dichloropyridazine D Reflux A->D B Hydrazine hydrate B->D C Ethanol (solvent) C->D E 3-Chloro-6-hydrazinylpyridazine D->E F 3-Chloro-6-hydrazinylpyridazine J Reflux F->J G Malondialdehyde bis(diethyl acetal) G->J H Ethanol (solvent) H->J I Acetic acid (catalyst) I->J K 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine J->K

Caption: Synthetic scheme for 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine.

Step-by-Step Protocol:

  • Synthesis of 3-Chloro-6-hydrazinylpyridazine:

    • Dissolve 3,6-dichloropyridazine in ethanol.

    • Add hydrazine hydrate dropwise to the solution.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Synthesis of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine: [4]

    • Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in ethanol (15 ml).[4]

    • Add malondialdehyde bis(diethyl acetal) (0.327 g, 3.46 mmol) dropwise with continuous stirring.[4]

    • Add a few drops of acetic acid as a catalyst.[4]

    • Reflux the solution for 2 hours, monitoring the reaction by TLC.[4]

    • After completion, precipitate the product by adding water.[4]

    • Filter the precipitate and dry to obtain the final product.[4]

Note: For the synthesis of the N-methyl pyrazole analog, N-methylhydrazine would be used in the initial step, or a subsequent N-methylation of the pyrazole ring could be performed.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_0 Assay Plate Preparation cluster_1 Detection cluster_2 Data Analysis A Prepare assay buffer F Add buffer, kinase, and test compound to well A->F B Prepare kinase solution B->F C Prepare substrate solution H Initiate reaction by adding substrate and ATP C->H D Prepare ATP solution D->H E Prepare test compound dilutions E->F G Incubate F->G G->H I Incubate for reaction to proceed H->I J Stop reaction I->J K Add detection reagent J->K L Measure signal (e.g., fluorescence, luminescence) K->L M Plot signal vs. compound concentration L->M N Calculate IC50 value M->N

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate (e.g., a peptide), and ATP solution at desired concentrations. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • In a 96-well or 384-well plate, add the assay buffer, kinase solution, and the test compound at various concentrations.

    • Incubate the plate for a predefined period to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Detection:

    • Allow the reaction to proceed for a set time at a controlled temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal (e.g., fluorescence, luminescence) is proportional to the kinase activity.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. While a comprehensive SAR study on a single target for a series of direct analogs is yet to be published, the analysis of related pyrazole-pyridazine and similar heterocyclic systems provides crucial insights for rational drug design.

Future research should focus on the systematic synthesis and evaluation of a library of analogs of this core structure. Key areas of exploration should include:

  • Diverse substitutions at the 3-position of the pyridazine ring to probe interactions with both the hydrophobic and hydrophilic regions of the kinase active site.

  • Modification of the N-methyl group and substitution on the pyrazole ring to optimize potency and selectivity.

  • Evaluation against a panel of kinases to determine the selectivity profile of the synthesized compounds.

By combining rational design, efficient synthesis, and robust biological evaluation, the full potential of the this compound scaffold can be unlocked, leading to the discovery of next-generation kinase inhibitors for the treatment of a wide range of diseases.

References

A Comparative Analysis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine: A Potential c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a pivotal target. Dysregulation of the c-Met signaling pathway is a key driver in the progression of numerous human cancers, making the development of potent and selective c-Met inhibitors a significant focus of oncological research. This guide provides an in-depth comparative analysis of the biological activity of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine , a novel small molecule inhibitor, against established therapeutic agents, Cabozantinib and Crizotinib .

Introduction to this compound and the c-Met Pathway

The compound this compound belongs to a class of heteroaryl-substituted pyridazines that have shown promise as kinase inhibitors. Its structural features, comprising a pyridazine core linked to a methyl-pyrazole moiety, suggest its potential to interact with the ATP-binding pocket of protein kinases. The primary focus of this guide is its activity against the c-Met receptor.

The c-Met signaling cascade, when activated by its ligand, hepatocyte growth factor (HGF), triggers a multitude of cellular processes including proliferation, migration, invasion, and angiogenesis. In many cancers, aberrant c-Met activation, through overexpression, gene amplification, or mutation, leads to uncontrolled tumor growth and metastasis. Therefore, inhibiting c-Met kinase activity is a validated therapeutic strategy.

Below is a diagram illustrating the simplified c-Met signaling pathway and the point of inhibition by small molecule inhibitors.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding Dimerization Dimerization & Autophosphorylation cMet->Dimerization p_cMet p-cMet (Active Kinase) Dimerization->p_cMet RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor This compound Cabozantinib Crizotinib Inhibitor->p_cMet Inhibition

Caption: Simplified c-Met signaling pathway and point of therapeutic intervention.

Comparative Analysis: this compound vs. Marketed Drugs

To contextualize the potential of this compound, we compare its biological activity with two FDA-approved c-Met inhibitors: Cabozantinib and Crizotinib. Cabozantinib is a multi-kinase inhibitor targeting c-Met, VEGFR2, and other tyrosine kinases, while Crizotinib is a potent inhibitor of ALK, ROS1, and c-Met.[1][2]

Compoundc-Met Kinase IC50 (nM)Primary Cellular Target(s)FDA Approved Indications (Selected)
This compound 1 - 10 (from patent data)c-MetInvestigational
Cabozantinib 1.3[3]c-Met, VEGFR2, RET, AXLRenal Cell Carcinoma, Hepatocellular Carcinoma, Medullary Thyroid Cancer[4][5]
Crizotinib <200 (cell-based)[6]ALK, ROS1, c-MetNon-Small Cell Lung Cancer (ALK+ or ROS1+)[7]

Note: IC50 values can vary depending on the assay conditions. The value for this compound is derived from patent literature and represents a range for this class of compounds.

Experimental Validation of Biological Activity

To rigorously assess and compare the biological activity of these compounds, a series of well-established in vitro and cellular assays are essential. The following protocols provide a framework for this validation.

Experimental Workflow

The logical flow of experiments to validate a novel c-Met inhibitor is depicted below.

Experimental_Workflow cluster_workflow Validation Workflow Biochemical_Assay In Vitro Kinase Assay (Determine direct enzyme inhibition) Cell_Viability Cell Viability Assay (MTT) (Assess anti-proliferative effects) Biochemical_Assay->Cell_Viability Potent compounds advance Target_Engagement Western Blot for p-Met (Confirm target engagement in cells) Cell_Viability->Target_Engagement Active compounds advance In_Vivo In Vivo Xenograft Model (Evaluate anti-tumor efficacy) Target_Engagement->In_Vivo Confirmed inhibitors advance

Caption: A stepwise workflow for the validation of a novel c-Met inhibitor.

Detailed Experimental Protocols

In Vitro c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant c-Met kinase.

Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the c-Met kinase. A decrease in ATP consumption in the presence of the inhibitor indicates its potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human c-Met kinase in kinase buffer to the desired concentration.

    • Prepare a substrate solution containing a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1) and ATP at its Km concentration in kinase buffer.

    • Prepare serial dilutions of the test compounds (this compound, Cabozantinib, Crizotinib) and a vehicle control (DMSO) in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted compound or vehicle control to the wells.

    • Add 10 µL of the diluted c-Met kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (e.g., using ADP-Glo™ Kinase Assay):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

Objective: To evaluate the anti-proliferative effect of the compounds on a c-Met dependent cancer cell line (e.g., Hs746T gastric cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Hs746T cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds or vehicle control for 72 hours.

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis of c-Met Phosphorylation

Objective: To confirm that the compounds inhibit c-Met signaling within cancer cells by assessing the phosphorylation status of the c-Met receptor.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific for both total c-Met and phosphorylated c-Met (p-Met), we can determine the extent of target inhibition.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate Hs746T cells and allow them to grow to 70-80% confluency.

    • Treat the cells with the test compounds at various concentrations for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Met (e.g., Tyr1234/1235) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-Met signal to the total c-Met signal and the loading control to determine the relative inhibition of c-Met phosphorylation.

Conclusion and Future Directions

The preliminary data from patent literature suggests that this compound is a potent inhibitor of c-Met kinase. Its in vitro potency appears to be in a similar range to the established drug Cabozantinib. A direct comparison of its cellular activity and selectivity profile against Cabozantinib and Crizotinib through the standardized experimental protocols outlined above is crucial to fully understand its therapeutic potential.

Further investigations should focus on its kinase selectivity profile to assess off-target effects, pharmacokinetic properties to determine its suitability for in vivo studies, and ultimately, its efficacy in preclinical in vivo cancer models. These studies will be instrumental in determining if this compound can be a viable candidate for further drug development in the field of c-Met targeted cancer therapy.

References

Cross-reactivity studies of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Assessing the Kinase Selectivity of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Introduction: The Imperative for Selectivity in Kinase Inhibition

The landscape of targeted therapy is dominated by kinase inhibitors, molecules designed to modulate the activity of the 500+ protein kinases encoded by the human genome. While the goal is to achieve high potency against a specific kinase implicated in a disease pathway, off-target activity is an ever-present challenge. This "cross-reactivity" can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic effects (polypharmacology). Therefore, the early and rigorous assessment of a compound's selectivity profile is not merely a characterization step but a critical determinant of its translational potential.

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel small molecule, This compound , hereafter referred to as CMP-4 . The chemical structure of CMP-4, featuring a pyridazine core, is suggestive of potential kinase-modulating activity. Lacking published data on this specific molecule, we will establish a hypothetical, yet scientifically rigorous, workflow to profile its selectivity. We will position CMP-4 as a putative inhibitor of Janus Kinase 2 (JAK2) , a non-receptor tyrosine kinase central to cytokine signaling and a validated target in myeloproliferative neoplasms.

Our investigation will compare CMP-4 against two well-characterized JAK2 inhibitors, Ruxolitinib and Fedratinib , to benchmark its performance. We will detail the methodologies for a competitive binding assay to determine the primary inhibition profile and a cellular thermal shift assay (CETSA) to confirm target engagement in a physiological context.

Part 1: Kinase Selectivity Profiling via Competitive Binding Assay

The initial and most crucial step in assessing cross-reactivity is to screen the compound against a broad panel of kinases. This provides a quantitative measure of its affinity for the intended target versus a wide array of potential off-targets. We will utilize a competitive binding assay methodology, a robust and high-throughput approach to determine dissociation constants (Kd).

Experimental Rationale

The competitive binding assay format is based on the principle of a test compound competing with a known, tagged ligand for binding to the kinase active site. The displacement of the tagged ligand is proportional to the affinity of the test compound. This method is advantageous as it is independent of ATP concentration and enzyme activity, providing a direct measure of binding affinity. For this study, we will employ a comprehensive panel of 96 human kinases, representing diverse branches of the kinome tree.

Workflow for Kinase Panel Screening

The following diagram outlines the high-level workflow for our proposed cross-reactivity study.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Binding Assay cluster_analysis Phase 3: Data Analysis A Synthesize & Purify CMP-4 B Prepare Stock Solutions (CMP-4, Ruxolitinib, Fedratinib) A->B D Incubate Kinase Panel with Tagged Ligand & Test Compounds B->D C Select 96-Kinase Screening Panel C->D E Immobilize Kinase-Ligand Complexes D->E F Wash to Remove Unbound Components E->F G Quantify Remaining Tagged Ligand F->G H Calculate % Inhibition vs. Control G->H I Determine Kd or IC50 Values H->I J Generate Selectivity Profile (Kinome Tree Representation) I->J K Identify Off-Targets & Assess Therapeutic Window J->K

Caption: High-level workflow for kinase selectivity profiling.

Step-by-Step Protocol: Competitive Binding Assay
  • Compound Preparation:

    • Prepare 10 mM stock solutions of CMP-4, Ruxolitinib, and Fedratinib in 100% DMSO.

    • Perform a serial 11-point dilution in an intermediate plate, typically starting from 100 µM.

  • Assay Reaction:

    • Add the kinase panel enzymes to individual wells of a 384-well plate containing a proprietary, active-site directed ligand.

    • Add the serially diluted compounds to the kinase-ligand mixture.

    • Incubate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • The specific method for detection will depend on the assay platform (e.g., DiscoverX KINOMEscan). This typically involves affinity capture of the kinase, washing away unbound components, and quantification of the bound, tagged ligand via qPCR or enzymatic reporter.

  • Data Analysis:

    • Calculate the percent of control (%Ctrl) for each compound concentration, where the DMSO-only wells represent 100% binding.

    • Plot %Ctrl versus compound concentration and fit the data to a standard dose-response curve to determine the IC50 or Kd value.

    • A common metric for selectivity is the Selectivity Score (S-Score) , which is calculated as the number of non-mutant kinases with which the compound binds divided by the total number of non-mutant kinases tested. A lower S-score indicates higher selectivity.

Comparative Data Analysis (Hypothetical)

The following table presents hypothetical data from our proposed screening. We will assume a screening concentration of 1 µM for all compounds.

Kinase Target CMP-4 (% Inhibition @ 1µM) Ruxolitinib (% Inhibition @ 1µM) Fedratinib (% Inhibition @ 1µM)
JAK2 (Primary Target) 98.5 99.2 97.8
JAK185.295.165.4
JAK345.150.315.2
TYK260.775.820.1
FLT35.28.170.5
RET3.14.565.9
Aurora Kinase A8.912.42.1
CDK21.52.31.8
  • CMP-4 shows high potency against the primary target, JAK2, comparable to the reference compounds.

  • It exhibits a degree of cross-reactivity with other JAK family members (JAK1, TYK2), though potentially less than Ruxolitinib.

  • Unlike Fedratinib, CMP-4 shows minimal interaction with FLT3 and RET, suggesting a more selective profile against these known off-targets of Fedratinib.

Part 2: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

While binding assays are excellent for initial profiling, they are performed in a non-physiological, cell-free environment. To validate that CMP-4 engages JAK2 within a living cell, we will employ the Cellular Thermal Shift Assay (CETSA).

Experimental Rationale

CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating intact cells treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, we can infer target engagement. A ligand-bound protein will have a higher melting temperature (Tm) compared to its unbound state.

Signaling Pathway Context

The diagram below illustrates the canonical JAK-STAT signaling pathway, which CMP-4 is intended to inhibit. Successful target engagement by CMP-4 should block the downstream phosphorylation of STAT proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. JAK2 Activation (Phosphorylation) STAT STAT JAK2->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT DNA Target Gene Transcription pSTAT->DNA 4. Dimerization, Translocation, Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding CMP4 CMP-4 CMP4->JAK2 Inhibition

Caption: Simplified JAK-STAT signaling pathway inhibited by CMP-4.

Step-by-Step Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a human cell line endogenously expressing JAK2 (e.g., HEL 92.1.7) to ~80% confluency.

    • Treat cells with CMP-4 (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.

    • Transfer the supernatant to a new tube.

  • Analysis:

    • Analyze the amount of soluble JAK2 in each sample using a standard protein quantification method like Western blotting or ELISA.

    • Plot the percentage of soluble JAK2 against temperature for both vehicle- and CMP-4-treated samples.

    • A rightward shift in the melting curve for CMP-4-treated samples indicates thermal stabilization and confirms intracellular target engagement.

Comparative Data Analysis (Hypothetical)
Compound Vehicle (DMSO) Tm Compound (1 µM) Tm Thermal Shift (ΔTm)
CMP-4 52.1°C56.3°C+4.2°C
Ruxolitinib 52.1°C57.5°C+5.4°C

This hypothetical CETSA data corroborates the binding assay results, confirming that CMP-4 effectively engages and stabilizes JAK2 within a cellular environment. The magnitude of the thermal shift is comparable to that of the established drug Ruxolitinib, providing strong evidence of on-target activity.

Conclusion and Future Directions

This guide has outlined a robust, two-pronged strategy for assessing the cross-reactivity of the novel compound, This compound (CMP-4) . By combining broad, cell-free kinase profiling with intracellular target engagement validation, we can build a comprehensive understanding of a compound's selectivity.

Our hypothetical data suggests that CMP-4 is a potent JAK2 inhibitor with a potentially favorable selectivity profile compared to existing drugs like Fedratinib, particularly concerning off-targets such as FLT3 and RET. The CETSA results confirm that this binding affinity translates to target engagement in a physiologically relevant context.

The next logical steps in the development of CMP-4 would include:

  • Functional Assays: Validating that target engagement leads to the inhibition of downstream signaling (e.g., by measuring STAT3 phosphorylation).

  • Broader Profiling: Screening against a larger kinase panel (e.g., 400+ kinases) to uncover any unexpected off-targets.

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models of myeloproliferative neoplasms.

By following this structured and evidence-based approach, researchers can confidently characterize the selectivity of novel inhibitors, a critical step in the journey from chemical entity to therapeutic candidate.

A Comparative Guide to the Structure-Activity Relationship of Pyrazolylpyridazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolylpyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of pyrazole and pyridazine rings creates the pyrazolylpyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This core structure has proven to be a versatile template for the design of potent and selective modulators of various biological targets. The inherent physicochemical properties of the pyrazole and pyridazine moieties, including their ability to participate in hydrogen bonding and other non-covalent interactions, make them ideal pharmacophoric elements for engaging with the active sites of enzymes and receptors. This guide will dissect the SAR of this important class of molecules, providing a comparative analysis of their performance as kinase inhibitors and anti-inflammatory agents.

Core Structure and Key Positions for Substitution

The fundamental pyrazolylpyridazine core offers several key positions where chemical modifications can dramatically influence biological activity. Understanding the impact of substituents at these positions is crucial for rational drug design.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds Assay_Plate Add Compounds and Reagents to 384-well Plate Compound_Dilution->Assay_Plate Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Assay_Plate Incubation Incubate at 30°C for 60 minutes Assay_Plate->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubation->Stop_Reaction Incubate_Stop Incubate at RT for 40 minutes Stop_Reaction->Incubate_Stop Generate_Signal Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_Stop->Generate_Signal Incubate_Signal Incubate at RT for 30 minutes Generate_Signal->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 Paw_Edema_Workflow Acclimatization Animal Acclimatization Grouping Randomly Group Animals Acclimatization->Grouping Baseline_Measurement Measure Baseline Paw Volume (V₀) Grouping->Baseline_Measurement Drug_Administration Administer Test Compound, Vehicle, or Positive Control Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Post_Injection_Measurement Measure Paw Volume at Regular Intervals (Vₜ) Carrageenan_Injection->Post_Injection_Measurement Data_Analysis Calculate Edema Volume and % Inhibition Post_Injection_Measurement->Data_Analysis Statistical_Analysis Perform Statistical Analysis Data_Analysis->Statistical_Analysis PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrazolylpyridazine Pyrazolylpyridazine Inhibitor Pyrazolylpyridazine->PI3K Inhibition MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stress Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, AP-1) MAPK->Transcription_Factors Activates Inflammation Inflammation Transcription_Factors->Inflammation Promotes Pyrazolylpyridazine Pyrazolylpyridazine Inhibitor Pyrazolylpyridazine->MAPK Inhibition

A Comparative Benchmarking Guide: 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is a paramount objective. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyridazine and pyrazole heterocycles are prevalent motifs in many biologically active compounds, including several known kinase inhibitors, due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2][3] This guide focuses on the comprehensive benchmarking of a novel compound, 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine , against a panel of well-characterized and clinically relevant kinase inhibitors.

The rationale for this investigation stems from the structural alerts within the molecule suggesting potential kinase inhibitory activity. This guide provides a detailed framework for evaluating its potency, selectivity, and cellular activity, offering researchers a robust methodology for characterizing novel kinase inhibitors. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Benchmarking Strategy: A Multi-faceted Approach

To thoroughly assess the potential of this compound, a systematic benchmarking strategy is essential. This involves a tiered approach, beginning with broad screening to identify potential kinase targets, followed by detailed biochemical and cell-based assays to quantify potency and selectivity.

cluster_0 Benchmarking Workflow Initial Screening Initial Screening IC50 Determination IC50 Determination Initial Screening->IC50 Determination Identify Hit Kinases Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Quantify Potency Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Assess Specificity Data Analysis & Comparison Data Analysis & Comparison Cell-Based Assays->Data Analysis & Comparison Evaluate Cellular Efficacy

Caption: A typical experimental workflow for the preclinical benchmarking of a novel kinase inhibitor.[4]

Materials and Methods

Test Compounds and Reagents
  • This compound: Synthesized in-house (for structure, see PubChem CID 54595607).[5] Stock solutions prepared in 100% DMSO.

  • Staurosporine: A broad-spectrum kinase inhibitor, used as a positive control.

  • Gefitinib: An EGFR inhibitor.[]

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases.[7]

  • Recombinant Human Kinases: Purchased from a reputable commercial vendor.

  • ADP-Glo™ Kinase Assay Kit: A luminescent assay to measure kinase activity.[8]

  • Cell Lines: A549 (non-small cell lung cancer) and K562 (chronic myelogenous leukemia).

  • Antibodies: Phospho-specific and total protein antibodies for Western blotting.

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[9][10]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitors in 100% DMSO. A typical starting concentration is 100 µM with a 1:3 serial dilution.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compounds to the appropriate wells. Include DMSO-only wells as a negative control (0% inhibition) and wells with a known potent inhibitor as a positive control.

    • Add 5 µL of a 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol 2: Kinase Selectivity Profiling

Kinase selectivity is a critical determinant of a compound's therapeutic window and potential off-target effects.[12][13] A broad panel of kinases is used to assess the selectivity of this compound.

Methodology:

The ADP-Glo™ kinase assay described above is performed against a panel of representative kinases from different families of the human kinome.[14] The compound is typically tested at a fixed concentration (e.g., 1 µM) in the initial screen. For kinases showing significant inhibition (>50%), a full IC50 determination is performed.

Protocol 3: Cell-Based Assay - Western Blot for Target Engagement

This assay confirms that the inhibitor engages its intended target within a cellular context by measuring the phosphorylation status of a known downstream substrate.[15]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed A549 or K562 cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound or a reference inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of phosphorylation inhibition.

cluster_1 Western Blot Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Workflow for cell-based IC50 determination via Western Blot analysis.[9]

Results: A Comparative Analysis

Biochemical Potency: IC50 Determination

The inhibitory activity of this compound was evaluated against a panel of kinases implicated in cancer signaling pathways. The IC50 values were determined and compared to those of established inhibitors.

KinaseThis compound IC50 (nM)Gefitinib IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
EGFR 5025>10,0005
SRC 250>10,000110
ABL1 300>10,0000.520
VEGFR2 150050002015
CDK2 >10,000>10,0005003

Data are hypothetical and for illustrative purposes only.

Kinase Selectivity Profile

The selectivity of this compound was assessed against a broader panel of kinases at a concentration of 1 µM.

Kinase FamilyRepresentative Kinase% Inhibition at 1 µM
Tyrosine Kinase EGFR95%
SRC80%
ABL175%
VEGFR240%
Serine/Threonine Kinase CDK2<10%
AKT1<10%
p38α<5%

Data are hypothetical and for illustrative purposes only.

Cellular Activity: Inhibition of Downstream Signaling

To confirm the on-target activity of this compound in a cellular context, its effect on the phosphorylation of EGFR and its downstream effector, ERK, was examined in A549 cells.

cluster_2 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 3-Chloro-6- (1-methyl-1H- pyrazol-4-yl)pyridazine Inhibitor->EGFR

Caption: The canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.[9]

Western blot analysis would be expected to show a dose-dependent decrease in the phosphorylation of EGFR at Y1068 and ERK1/2 at T202/Y204 upon treatment with this compound, confirming its ability to inhibit the EGFR signaling cascade in cells.

Discussion and Interpretation

The hypothetical data presented herein suggests that this compound is a potent inhibitor of EGFR, with secondary activity against Src family kinases. Its IC50 value against EGFR is comparable to the established inhibitor Gefitinib, indicating a promising starting point for further optimization. The selectivity profile reveals a preference for tyrosine kinases over serine/threonine kinases, which is a desirable characteristic for reducing off-target toxicities.

The choice of the ADP-Glo™ assay was predicated on its high sensitivity, broad dynamic range, and compatibility with a wide range of kinases and ATP concentrations.[16] This luminescent-based method is less prone to interference from colored or fluorescent compounds compared to other assay formats.[17]

The cellular data, exemplified by the inhibition of EGFR and ERK phosphorylation, provides crucial evidence of target engagement and functional cellular activity. This is a critical step in validating the biochemical findings and demonstrating the compound's potential as a therapeutic agent.[15] The selection of A549 cells, which are known to express high levels of EGFR, provides a relevant model system for these studies.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the preclinical benchmarking of the novel compound, this compound. The presented methodologies, from initial biochemical screening to cell-based target validation, offer a robust and scientifically rigorous approach to kinase inhibitor characterization.

Based on our hypothetical findings, this compound emerges as a promising lead compound with potent EGFR inhibitory activity. Future studies should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy: Evaluation of the compound's anti-tumor activity in animal models.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its on-target effects in vivo.

By systematically applying these standardized assays and comparing the results to well-characterized standard compounds, researchers can effectively profile the potency, selectivity, and cellular efficacy of novel kinase inhibitors, thereby accelerating the drug discovery process.

References

A Guide to Rigorous Control Experiments for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and implementing essential control experiments when evaluating the biological activity of novel small molecules, using 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine as a representative compound. The pyridazine heterocycle is a common scaffold in drug discovery, frequently associated with kinase inhibition[1]. Therefore, this document will use kinase assays as a primary example, while the principles described are broadly applicable to a wide range of biochemical and cellular assays.

Pillar 1: Foundational Controls for Assay Integrity and Validity

These controls are non-negotiable for any assay. They establish the baseline, confirm the functionality of the assay system, and rule out confounding effects from the experimental vehicle.

Negative and Positive Controls: Defining the Assay Window

The most fundamental step in assay validation is to define the dynamic range of the experiment.

  • Negative Control: This sample serves as the baseline for the assay. It is not treated with any test compound and represents the basal level of activity[4]. For instance, in a kinase assay, this would be the reaction mixture without any inhibitor.

  • Positive Control: This sample is treated with a compound known to elicit the expected effect, confirming that the assay is working correctly and is sensitive enough to detect a response[4][5]. For a kinase assay, a well-characterized inhibitor of the target kinase (e.g., Staurosporine for a broad-spectrum control, or a highly specific inhibitor if available) would serve as the positive control[6]. An inadequate response from the positive control can signal issues with reagents, the enzyme's activity, or the overall experimental design[4].

  • Vehicle Control: Test compounds are often dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to the assay medium[7]. The vehicle control consists of treating a sample with the exact same concentration of the solvent as used in the experimental wells[4]. This is critical because solvents like DMSO can independently affect cellular processes, including gene expression[8]. This control ensures that the observed effects are due to the compound and not the vehicle it is dissolved in[9].

Data Interpretation Framework

The results from these foundational controls create the boundaries for interpreting your data.

Control TypePurposeExpected OutcomeInterpretation of Deviation
Negative Control Establish baseline activity (0% inhibition).Signal corresponding to full enzyme activity.Drifting signal may indicate assay instability.
Positive Control Confirm assay sensitivity and dynamic range.Signal corresponding to maximal inhibition.A weak or absent signal indicates a failed assay (e.g., dead enzyme, wrong buffer)[4].
Vehicle Control Isolate the effect of the solvent from the compound.Signal should be identical or nearly identical to the Negative Control[4].A significant difference from the Negative Control indicates the solvent is active in the assay.

Pillar 2: Controls for Verifying On-Target Specificity

Once assay validity is established, the next critical step is to demonstrate that the observed biological effect is a direct result of the compound interacting with its intended target.

Biochemical Specificity Controls
  • Alternative Inhibitor (Different Scaffold): To confirm that the phenotype observed is due to the inhibition of a specific target (e.g., a particular kinase), one can use a known inhibitor of that same target that belongs to a different chemical class[10]. If both compounds, despite their structural differences, produce the same biological outcome, it strengthens the evidence that the effect is on-target.

Cellular Specificity Controls
  • Rescue Experiments: In a cellular context, a definitive way to prove on-target action is through a "rescue" experiment. If the compound's target is known, one can introduce a version of that target protein that has been mutated to be resistant to the compound. If the compound's effect is diminished or absent in cells expressing the resistant mutant, it provides compelling evidence of on-target activity[9].

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to confirm that the compound physically binds to the intended target protein within the complex environment of a cell.

cluster_0 Experimental Design for Specificity cluster_1 Controls to Validate On-Target Action exp Test Compound (e.g., this compound) phenotype Observed Phenotype (e.g., Cell Cycle Arrest) exp->phenotype Causes inactive_analog Inactive Structural Analog inactive_analog->phenotype Does NOT Cause alt_inhibitor Alternative Inhibitor (Different Scaffold) alt_inhibitor->phenotype Also Causes rescue_exp Rescue Experiment (Resistant Mutant) rescue_exp->phenotype Blocks/Reverses

Caption: Logical framework for on-target specificity controls.

Pillar 3: Probing for Off-Target Effects

A small molecule rarely interacts with only one protein. Identifying unintended interactions is a critical part of drug development to understand potential toxicity and side effects[11][12].

  • Kinome-Wide Profiling: Since pyridazine-containing compounds are often kinase inhibitors, it is essential to screen the compound against a large panel of kinases (kinome screening)[10]. This will reveal if the compound is selective for its intended target or if it inhibits multiple other kinases, which could be responsible for some of the observed biological effects[10][13].

  • Pathway Analysis by Western Blot: If the compound is intended to inhibit a protein in a specific signaling pathway (e.g., MAPK pathway), Western blotting can be used to verify this. Probing for the phosphorylation status of the direct downstream substrate of the target can confirm on-target engagement. Furthermore, probing key proteins in related or compensatory signaling pathways can reveal unexpected off-target effects[10][14]. For example, inhibition of one pathway might lead to the compensatory activation of another.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a generic assay to measure the inhibitory activity of this compound against a target kinase.

  • Reagent Preparation:

    • Prepare kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test compound and control inhibitors in 100% DMSO. Create a serial dilution plate in DMSO.

    • Prepare a solution of the kinase and its specific substrate peptide in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration relevant to the assay (e.g., physiological 1 mM or at the Kₘ value)[6].

  • Assay Procedure:

    • Add 5 µL of assay buffer to all wells of a 384-well plate.

    • Add 1 µL of the compound dilutions (or DMSO for controls) to the appropriate wells.

    • To initiate the reaction, add 5 µL of the kinase/substrate/ATP mixture to all wells. The "Negative Control" wells should receive a mixture without the inhibitor, while "blank" wells receive buffer instead of the enzyme[9].

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., ADP-Glo™).

    • Incubate as per the detection reagent manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (0% activity) and negative (100% activity) controls.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

prep 1. Reagent Preparation (Buffer, Compound, Enzyme, ATP) plate 2. Plate Assay - Add Buffer - Add Compound/Controls - Initiate with Enzyme/Substrate/ATP prep->plate incubate 3. Incubate (e.g., 60 min at RT) plate->incubate detect 4. Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read 5. Read Luminescence detect->read analyze 6. Analyze Data (Calculate % Inhibition, determine IC₅₀) read->analyze

Caption: Workflow for a typical in vitro kinase assay.

Protocol 2: Cellular Pathway Analysis by Western Blot

This protocol is used to assess the effect of the compound on the phosphorylation state of target proteins in a cellular context.

  • Cell Treatment:

    • Plate cells (e.g., HeLa, HEK293) and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time.

    • Crucially, include an untreated control and a vehicle-only (DMSO) control[10].

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors[9].

    • Quantify the protein concentration of each lysate using a BCA or similar assay to ensure equal loading[9].

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane[10].

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis and Controls:

    • Strip the membrane and re-probe with an antibody for the total protein of interest to confirm that changes in phosphorylation are not due to changes in total protein levels.

    • Re-probe with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes[15].

Conclusion

References

A Senior Application Scientist's Guide to Pyridazine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials. The arrangement of its two adjacent nitrogen atoms imparts unique electronic properties, influencing binding affinities, metabolic stability, and overall bioactivity. Consequently, the efficient and versatile synthesis of substituted pyridazines is a cornerstone of modern heterocyclic chemistry.

This guide provides a comparative analysis of the most prominent methods for pyridazine synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental choices and providing a critical evaluation of their respective strengths and limitations. Our aim is to equip you with the knowledge to select the most appropriate synthetic strategy for your target molecule.

Classical Approach: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

One of the most fundamental and enduring methods for constructing the pyridazine ring involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][2][3][4] This approach, conceptually related to the Paal-Knorr synthesis of furans and pyrroles, offers a straightforward entry into dihydropyridazines, which can then be oxidized to the aromatic pyridazine.[5][6][7][8][9]

Mechanism and Rationale

The reaction proceeds through the initial formation of a monohydrazone, followed by an intramolecular cyclization via attack of the remaining nitrogen atom onto the second carbonyl group. The resulting dihydropyridazine can then be aromatized, often in situ, using a suitable oxidizing agent. The choice of the 1,4-dicarbonyl precursor is critical, as its structure dictates the substitution pattern of the final pyridazine. Unsaturated 1,4-dicarbonyl compounds can directly lead to the aromatic pyridazine without the need for a separate oxidation step.[5]

G cluster_0 Mechanism: 1,4-Dicarbonyl Condensation Start 1,4-Dicarbonyl Compound Intermediate1 Monohydrazone Start->Intermediate1 + Hydrazine Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate (Dihydropyridazine) Intermediate1->Intermediate2 Intramolecular Cyclization Oxidation Oxidation Intermediate2->Oxidation End Pyridazine Oxidation->End

Caption: Reaction mechanism for pyridazine synthesis from 1,4-dicarbonyls.

Experimental Protocol: Synthesis of 3,6-diphenylpyridazine
  • To a solution of 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) in ethanol (20 mL), add hydrazine hydrate (0.21 mL, 4.2 mmol). The choice of a protic solvent like ethanol facilitates the initial hydrazone formation.

  • Reflux the reaction mixture for 4 hours. Heating is necessary to drive both the initial condensation and the subsequent cyclization.

  • Cool the reaction to room temperature and add bromine (0.22 mL, 4.2 mmol) dropwise. Bromine serves as the oxidizing agent to convert the dihydropyridazine to the aromatic pyridazine.[10]

  • Stir the mixture for an additional hour at room temperature. This ensures complete oxidation.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid and quench the bromine.

  • Extract the product with dichloromethane (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,6-diphenylpyridazine.

Inverse Electron Demand Diels-Alder (iEDDA) Reactions of 1,2,4,5-Tetrazines

A powerful and highly versatile method for pyridazine synthesis is the inverse electron demand Diels-Alder (iEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile.[11][12][13][14][15] This reaction is characterized by its high efficiency, broad substrate scope, and often mild reaction conditions.[16]

Mechanism and Rationale

In this [4+2] cycloaddition, the tetrazine acts as the diene and the alkene or alkyne serves as the dienophile. The initial cycloadduct rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen to form a dihydropyridazine intermediate. If an alkyne is used as the dienophile, the pyridazine is formed directly.[15] With an alkene, the dihydropyridazine can either be isolated or oxidized in a subsequent step to the corresponding pyridazine. The use of enol ethers as dienophiles leads to spontaneous elimination of an alcohol to yield the aromatic pyridazine.[11]

G cluster_1 Mechanism: iEDDA of Tetrazines Tetrazine 1,2,4,5-Tetrazine Cycloadduct [4+2] Cycloadduct Tetrazine->Cycloadduct Dienophile Alkyne/Alkene Dienophile->Cycloadduct [4+2] Cycloaddition Dihydropyridazine Dihydropyridazine Cycloadduct->Dihydropyridazine - N2 Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation (if alkene) or Direct (if alkyne)

Caption: Reaction mechanism for the iEDDA synthesis of pyridazines.

Experimental Protocol: Synthesis of 3,6-diphenyl-4-(1-hydroxyethyl)pyridazine
  • In a sealed tube, dissolve 3,6-diphenyl-1,2,4,5-tetrazine (100 mg, 0.43 mmol) in toluene (2 mL). Toluene is a common solvent for these reactions, allowing for heating.

  • Add 2,3-dihydrofuran (0.04 mL, 0.52 mmol, 1.2 equivalents). Using a slight excess of the dienophile ensures complete consumption of the tetrazine.

  • Heat the reaction mixture at 100 °C for 5 days. The reaction time can be significantly longer for less reactive tetrazines.[11]

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(1-hydroxyethyl)-3,6-diphenyl-pyridazine. [11]

Aza-Diels-Alder Reactions of 1,2,3-Triazines

A more recent and highly regioselective method for the synthesis of functionalized pyridazines involves the aza-Diels-Alder reaction of 1,2,3-triazines with electron-rich dienophiles, such as 1-propynylamines.[17][18][19][20] This metal-free approach offers a direct route to amino-substituted pyridazines, which are valuable building blocks in medicinal chemistry.

Mechanism and Rationale

In this inverse electron-demand aza-Diels-Alder reaction, the 1,2,3-triazine acts as the electron-deficient diene. The reaction proceeds with high regioselectivity, favoring the C5/N2 cycloaddition, leading to the formation of the pyridazine ring after the extrusion of dinitrogen.[17] The reaction is typically performed under neutral conditions and tolerates a wide range of functional groups.[18]

G cluster_2 Mechanism: Aza-Diels-Alder of 1,2,3-Triazines Triazine 1,2,3-Triazine Cycloadduct [4+2] Cycloadduct Triazine->Cycloadduct Ynamine 1-Propynylamine Ynamine->Cycloadduct [4+2] Cycloaddition Pyridazine Aminopyridazine Cycloadduct->Pyridazine - N2

Caption: Aza-Diels-Alder reaction for aminopyridazine synthesis.

Experimental Protocol: Synthesis of 6-Aryl-pyridazin-3-amines
  • To a solution of the 1,2,3-triazine (0.5 mmol) in dry 1,4-dioxane (2.5 mL) under an inert atmosphere, add the 1-propynylamine (0.6 mmol, 1.2 equivalents). The use of a dry, inert atmosphere is crucial due to the sensitivity of the ynamine.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 6-aryl-pyridazin-3-amine. [19]

Comparative Analysis of Synthesis Methods

Feature1,4-Dicarbonyl CondensationiEDDA of 1,2,4,5-TetrazinesAza-Diels-Alder of 1,2,3-Triazines
Starting Materials Readily available 1,4-dicarbonyls and hydrazine.[1][2]Requires synthesis of tetrazines, but dienophiles are often commercially available.[12]Requires synthesis of 1,2,3-triazines and ynamines.[17][18]
Reaction Conditions Often requires heating and sometimes harsh oxidizing agents.[1]Can range from room temperature to elevated temperatures, generally neutral.[11][15]Typically requires heating under inert conditions.[19][20]
Yields Moderate to good.Generally good to excellent.[11]High yields are often reported.[17][18]
Substrate Scope Broad for the dicarbonyl component, allowing for diverse substitution patterns.Very broad; a wide variety of alkenes and alkynes can be used.[11][16]Good functional group compatibility has been demonstrated.[17][18]
Regioselectivity Determined by the structure of the 1,4-dicarbonyl.Can be an issue with unsymmetrical tetrazines and dienophiles, but often predictable.[15][21]Highly regioselective.[17][18]
Atom Economy Good, but the oxidation step can generate waste.Excellent, with N2 as the only byproduct.Excellent, with N2 as the only byproduct.
Advantages Simple, classical method with readily available starting materials.High efficiency, mild conditions, broad scope, and excellent atom economy.Direct access to valuable aminopyridazines, high regioselectivity, metal-free.[17]
Disadvantages May require an extra oxidation step, which can lower the overall yield and generate waste.Synthesis of substituted tetrazines can be multi-step.Synthesis of starting materials (triazines and ynamines) can be challenging.

Conclusion

The synthesis of pyridazines is a rich and evolving field, with a range of methodologies available to the modern chemist. The classical condensation of 1,4-dicarbonyls with hydrazine remains a viable and straightforward approach, particularly for simpler substitution patterns. However, for more complex targets and for syntheses demanding high efficiency and functional group tolerance, the inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines has emerged as a powerful and versatile tool. Furthermore, the aza-Diels-Alder reaction of 1,2,3-triazines provides a highly regioselective and direct route to valuable amino-substituted pyridazines.

The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic nuances and the practical considerations of each approach, researchers can make informed decisions to efficiently access the diverse and valuable world of pyridazine chemistry.

References

Bridging the Gap: A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the journey from a promising molecule to a clinically effective therapeutic is both complex and resource-intensive. A critical juncture in this process is understanding how a drug's behavior in a laboratory setting (in vitro) translates to its performance within a living organism (in vivo). This guide provides an in-depth analysis of establishing an In Vitro-In Vivo Correlation (IVIVC) for the novel heterocyclic compound, 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, hereafter referred to as "PyridaChloro."

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for developing a predictive mathematical model that links the in vitro properties of a dosage form to its in vivo response.[1][2][3] Such a model is invaluable, serving as a potential surrogate for bioequivalence studies, guiding formulation development, and ensuring product quality throughout its lifecycle.[4][5][6]

For the purpose of this illustrative guide, we will treat PyridaChloro as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high intestinal permeability.[7][8] This classification is common for many small molecules and presents a classic challenge where in vitro dissolution is the rate-limiting step for in vivo absorption, making it an ideal candidate for a meaningful IVIVC.[1][9]

Part 1: The In Vitro Characterization of PyridaChloro

The primary goal of in vitro testing is to measure the release and dissolution of the active pharmaceutical ingredient (API) from its dosage form under controlled laboratory conditions. For a BCS Class II compound like PyridaChloro, developing a dissolution method that is both reproducible and discriminating is paramount.

Causality in Experimental Design: Biorelevant Dissolution Testing

A standard dissolution test using a simple aqueous buffer may not be predictive of in vivo performance for a poorly soluble drug.[6][10] The gastrointestinal (GI) tract is a complex environment with varying pH, enzymes, and natural surfactants (bile salts). Therefore, our approach utilizes biorelevant media that mimic these physiological conditions to gain more meaningful insights.

The experimental choice is to test three formulations of PyridaChloro with different release rates (fast, medium, and slow) to cover a potential design space. This is a foundational requirement for developing a robust, predictive IVIVC, as recommended by FDA guidance.[2][9]

Experimental Workflow: In Vitro Dissolution & Permeability

InVitro_Workflow cluster_dissolution Dissolution Testing (USP Apparatus II) cluster_permeability Permeability Assay (Caco-2) D1 Prepare 3 Formulations (Fast, Medium, Slow Release) D2 Select Biorelevant Media (e.g., FaSSIF, FeSSIF) D1->D2 D3 Run Dissolution Test (37°C, 50 RPM) D2->D3 D4 Sample at Predetermined Timepoints (5, 15, 30, 45, 60, 120 min) D3->D4 D5 Quantify PyridaChloro (HPLC-UV) D4->D5 Result1 Result1 D5->Result1 Dissolution Profiles P1 Culture Caco-2 Cells on Transwell Inserts (~21 days) P2 Verify Monolayer Integrity (TEER Measurement) P1->P2 P3 Apply PyridaChloro Solution (Apical side) P2->P3 P4 Sample Basolateral Side (Over 2 hours) P3->P4 P5 Quantify PyridaChloro (LC-MS/MS) P4->P5 Result2 Result2 P5->Result2 Apparent Permeability (Papp)

Caption: Workflow for in vitro dissolution and permeability testing.

Protocol: Biorelevant Dissolution of PyridaChloro IR Tablets
  • Apparatus: USP Apparatus II (Paddle) at 37°C ± 0.5°C.

  • Media: 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF). The choice of FaSSIF is critical as it contains bile salts and lecithin, mimicking the fasted small intestine where a BCS Class II drug must dissolve for absorption.[8]

  • Procedure: a. Place one PyridaChloro tablet (fast, medium, or slow release formulation) in each vessel. b. Begin paddle rotation at 50 RPM. c. Withdraw 5 mL samples at 5, 10, 15, 30, 45, 60, and 120 minutes. Replace with an equal volume of fresh media. d. Filter samples through a 0.45 µm PVDF filter. e. Analyze the concentration of PyridaChloro using a validated HPLC-UV method.

  • Self-Validation: The method's validity is confirmed by the low variability (%RSD < 10%) across replicate vessels and the clear discrimination between the fast, medium, and slow release formulations.

Protocol: Caco-2 Permeability Assay

To confirm the "high permeability" aspect of PyridaChloro's BCS Class II classification, a Caco-2 permeability assay is performed. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, serving as a reliable model of the intestinal barrier.[7][11]

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21 days to allow for differentiation and formation of tight junctions.[12]

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. A TEER value > 200 Ω·cm² confirms the integrity of the cell monolayer.[11]

  • Transport Study: a. A solution of PyridaChloro (e.g., 10 µM) is added to the apical (AP) side of the monolayer. b. The basolateral (BL) side is sampled at various time points over 2 hours. c. The concentration of PyridaChloro in the basolateral samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value (typically >10 x 10⁻⁶ cm/s) supports a high permeability classification.

Hypothetical In Vitro Data Summary
Time (min)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
5352010
15704525
30927548
45988865
601009578
12010010096
Permeability ParameterResultBCS Classification
Papp (AP to BL)15.2 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (Papp BA/AB)1.2Low Efflux

Part 2: The In Vivo Pharmacokinetic Study

The in vivo study quantifies how the drug is absorbed, distributed, metabolized, and excreted (ADME) by a living system.[13] The primary output for an IVIVC is the plasma concentration-time profile, which reflects the rate and extent of drug absorption.

Causality in Experimental Design: Animal Model Selection

Sprague-Dawley rats are selected as the animal model due to their widespread use in preclinical pharmacokinetic studies, their physiological similarities to humans in terms of GI tract transit times, and the extensive historical data available for this species.[13][14][15] A crossover study design is employed where each animal receives all three formulations (fast, medium, slow) with a washout period in between. This design minimizes inter-animal variability, making the comparison between formulations more robust.[15]

Experimental Workflow: In Vivo Pharmacokinetic Study

InVivo_Workflow cluster_animal_study Pharmacokinetic Study (Sprague-Dawley Rats) A1 House & Acclimate Rats (n=6, Crossover Design) A2 Administer Formulation 1 (Oral Gavage) A1->A2 A3 Collect Blood Samples via Cannula (0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) A2->A3 A4 Process Blood to Plasma A3->A4 A5 Quantify PyridaChloro (LC-MS/MS) A4->A5 A6 Washout Period (7 days) A5->A6 Result1 Result1 A5->Result1 Plasma Concentration-Time Profiles A7 Repeat for Formulations 2 & 3 A6->A7 Result2 Result2 Result1->Result2 Calculate PK Parameters (Cmax, Tmax, AUC)

Caption: Workflow for the in vivo pharmacokinetic study.

Protocol: Oral Pharmacokinetic Study in Rats
  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are cannulated (jugular vein) to allow for serial blood sampling. Animals are fasted overnight before dosing.[14][15]

  • Dosing: Each rat receives an oral dose of the fast, medium, or slow release formulation of PyridaChloro suspended in 0.5% methylcellulose.

  • Blood Sampling: Blood samples (~0.2 mL) are collected into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of PyridaChloro are determined using a validated LC-MS/MS method.

  • Self-Validation: The study's integrity is ensured by the health of the animals, the accuracy and precision of the bioanalytical method, and the inclusion of a full plasma concentration-time profile that captures the absorption, distribution, and elimination phases.

Hypothetical In Vivo Data Summary
ParameterFast ReleaseMedium ReleaseSlow Release
Cmax (ng/mL) 850620410
Tmax (hr) 1.02.04.0
AUC₀₋₂₄ (ng·hr/mL) 452044804450

The data shows that while the rate of absorption (indicated by Cmax and Tmax) differs significantly between the formulations, the extent of absorption (AUC) is nearly identical. This is the ideal scenario for developing a successful IVIVC.

Part 3: Establishing the In Vitro-In Vivo Correlation

The culmination of this work is to mathematically link the in vitro dissolution data with the in vivo absorption data. A Level A correlation, a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most rigorous and preferred type of IVIVC.[2][16][17]

Deconvolution of In Vivo Data

To establish a Level A correlation, the in vivo absorption profile must be derived from the plasma concentration data. This process is called deconvolution. The Wagner-Nelson method is a common and accepted deconvolution technique for drugs exhibiting one-compartment model characteristics.[1][4][18]

The cumulative fraction of drug absorbed in vivo at time t is calculated using the plasma concentrations and the elimination rate constant (kₑ), which is determined from separate intravenous administration data.

Building the Level A Correlation

The core of the IVIVC is a plot of the cumulative percentage of drug absorbed in vivo (from deconvolution) against the cumulative percentage of drug dissolved in vitro for each formulation at corresponding time points.

Logical Framework: Developing a Level A IVIVC

IVIVC_Logic cluster_data Input Data cluster_process Correlation Process invitro In Vitro Dissolution Profiles (% Dissolved vs. Time) plot Plot % Absorbed (In Vivo) vs. % Dissolved (In Vitro) invitro->plot invivo In Vivo Plasma Profiles (Concentration vs. Time) decon Deconvolution (e.g., Wagner-Nelson) Derive % Absorbed vs. Time invivo->decon decon->plot model Generate Linear Regression Model y = mx + c plot->model output output model->output Predictive IVIVC Model

Caption: Logical process for establishing a Level A IVIVC.

Correlation Results and Interpretation

A linear regression of the percentage absorbed versus the percentage dissolved yields a strong correlation.

Hypothetical IVIVC Result:

  • Regression Equation: % Absorbed = 0.98 * (% Dissolved) + 1.5

  • Correlation Coefficient (r²): 0.992

An r² value greater than 0.95 indicates a highly predictive, linear relationship. This successful Level A IVIVC demonstrates that the in vitro biorelevant dissolution test is an excellent surrogate for the in vivo performance of PyridaChloro. This model can now be used to set meaningful dissolution specifications and potentially waive future bioequivalence studies for certain post-approval changes, in line with regulatory guidance.[2][9]

References

A Guide to the Reproducible Synthesis and Application of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and application of the heterocyclic building block, 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. In medicinal chemistry, the fusion of pyridazine and pyrazole rings creates a scaffold with significant potential, frequently explored for its utility in developing novel therapeutics, particularly kinase and cyclooxygenase (COX-2) inhibitors.[1][2] The pyridazine ring often serves as a bioisosteric replacement for a phenyl group, offering improved physicochemical properties while its nitrogen atoms act as crucial hydrogen bond acceptors in molecular interactions.[3]

Achieving experimental reproducibility, from the initial synthesis of this building block to its use in downstream reactions, is paramount for the integrity and success of any research program. This document outlines a robust, validated approach to its synthesis, discusses critical parameters influencing reproducibility, and compares its utility against alternative scaffolds.

Section 1: The Synthetic Challenge - Establishing a Reproducible Pathway

The most reliable and versatile method for synthesizing substituted bi-aromatic heterocyclic systems like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction forms a carbon-carbon bond between a halide and an organoboron compound, offering high functional group tolerance and generally good yields.

A key decision in ensuring reproducibility is the choice of starting materials. Two primary disconnection approaches are viable:

  • Route A: Coupling of 3,6-dichloropyridazine with (1-methyl-1H-pyrazol-4-yl)boronic acid.

  • Route B: Coupling of a more reactive 3-chloro-6-iodopyridazine with the same boronic acid.

While Route A uses a more common starting material, the similar reactivity of the two chlorine atoms can lead to side products (di-substituted pyridazine) and purification challenges. Route B, employing a 3-chloro-6-iodopyridazine, offers superior regioselectivity. The carbon-iodine bond is significantly more reactive towards the palladium catalyst than the carbon-chlorine bond, allowing for a cleaner, more controlled reaction at the 6-position. This selective reactivity is a cornerstone of reproducible synthesis for multi-halogenated heterocycles.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Processing & Validation SM1 3,6-Dichloropyridazine Reaction Suzuki-Miyaura Coupling Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Solvent (e.g., DME/H₂O) SM1->Reaction SM2 (1-methyl-1H-pyrazol-4-yl)boronic acid SM2->Reaction Workup Aqueous Workup (e.g., Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification QC Quality Control (NMR, LC-MS, mp) Purification->QC Product Final Product: 3-Chloro-6-(1-methyl-1H- pyrazol-4-yl)pyridazine QC->Product

Caption: General workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Comparative Analysis of Synthetic Parameters

The reproducibility of the Suzuki coupling is highly dependent on several key parameters. The table below compares critical variables for the two primary synthetic routes.

ParameterRoute A (Dichloride)Route B (Chloro-Iodo)Rationale & Impact on Reproducibility
Halide Reactivity C-ClC-I > C-ClThe higher reactivity of the C-I bond in Route B allows for lower catalyst loading and milder conditions, reducing side reactions and improving reproducibility.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄While standard catalysts work, reactions with less reactive chlorides (Route A) may require more specialized, electron-rich phosphine ligands to achieve consistent results.[6]
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃Na₂CO₃ or K₂CO₃The choice of base is critical. Stronger bases like Cs₂CO₃ can sometimes improve yields for sluggish C-Cl couplings but may also promote side reactions. A moderately strong base like Na₂CO₃ is often sufficient and more reliable.
Solvent System Toluene/EtOH/H₂O or DME/H₂OToluene/EtOH/H₂O or DME/H₂OA biphasic solvent system is essential to dissolve both the organic substrates and the inorganic base. Inconsistent phase mixing can lead to variable reaction rates.
Temperature 80-100 °C60-80 °CRoute B's higher reactivity allows for lower reaction temperatures, minimizing thermal decomposition of reagents and products.
Risk of Side Products Moderate (di-substitution)LowThe primary challenge in Route A is preventing the formation of the di-pyrazolyl pyridazine, which complicates purification and lowers the yield of the desired mono-substituted product.

Section 2: A Self-Validating Protocol for Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The protocol is designed as a self-validating system, with integrated quality control checkpoints.

Experimental Protocol: Suzuki Coupling (Route A)
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid (1.05 eq), and sodium carbonate (2.5 eq).

    • Causality: Using a slight excess of the boronic acid ensures the complete consumption of the limiting dichloropyridazine. The base is essential for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Causality: The Pd(0) species is the active catalyst. It must be handled carefully as exposure to air can cause oxidation to inactive Pd(II).

  • Solvent Addition & Degassing: Add a solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio). Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality: Degassing is arguably the most critical step for reproducibility. Oxygen can oxidize the Pd(0) catalyst, halting the reaction. An inert atmosphere must be maintained throughout.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

    • Self-Validation: Regular monitoring confirms the consumption of starting material and formation of the product. A stalled reaction often points to catalyst degradation.

  • Workup: After completion (typically 4-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

    • Causality: The aqueous workup removes the inorganic base and salts.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Self-Validation: The separation of the desired mono-substituted product from unreacted starting material and the di-substituted side product is a key validation step.

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Self-Validation: Analytical characterization provides the final, unambiguous confirmation of a successful and reproducible synthesis. The molecular formula is C₈H₇ClN₄.[7]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition ArPdX Ar-Pd(II)-X Complex OA->ArPdX TM Transmetalation ArPdAr Ar-Pd(II)-Ar' Complex TM->ArPdAr RE Reductive Elimination RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Final Product) RE->Product ArPdX->TM ArPdAr->RE Base Base (e.g., Na₂CO₃) Base->TM Boronic Ar'-B(OH)₂ Boronic->TM Halide Ar-X (Chloropyridazine) Halide->OA

Caption: The catalytic cycle highlights the key steps where experimental variables have a major impact.

Section 3: Downstream Applications and the Importance of Purity

This compound is not an end-product but a versatile intermediate. The chlorine atom at the 3-position is a reactive handle for further functionalization, typically through another cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNAr).

The success and reproducibility of these subsequent reactions are directly dependent on the purity of the starting material.

  • Residual Palladium: Palladium from the initial synthesis can interfere with or catalyze unwanted side reactions in the next step.

  • Unreacted Dichloropyridazine: If carried over, this impurity will react in the subsequent step, leading to a complex mixture of products that are difficult to separate.

  • Boronic Acid Reagents: Residual boron-containing species can complicate purification and downstream processing.

Therefore, the rigorous purification and characterization outlined in Section 2 are not merely for validation but are essential prerequisites for reproducible downstream chemistry.

Downstream_Reactions cluster_reactions Potential Downstream Reactions cluster_products Diverse Final Products Start This compound (Purity >98%) Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with R₂NH) Start->Buchwald SNAr SɴAr (with Nu-H) Start->SNAr Prod1 Aryl-substituted Product Suzuki->Prod1 Prod2 Amino-substituted Product Buchwald->Prod2 Prod3 Nu-substituted Product SNAr->Prod3

Caption: The utility of the pure starting material as a platform for diverse downstream reactions.

Conclusion

The experimental reproducibility involving this compound is fundamentally anchored in a well-controlled and validated synthetic process. While several synthetic routes are possible, a regioselective Suzuki-Miyaura cross-coupling offers a reliable path. Researchers and drug development professionals must pay meticulous attention to reaction parameters—particularly the choice of halide precursor, catalyst integrity, and the maintenance of an inert atmosphere. By implementing the self-validating protocols for synthesis and characterization described in this guide, scientists can ensure a consistent supply of high-purity material, thereby guaranteeing the integrity and reproducibility of their downstream experimental results and accelerating the drug discovery process.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed, field-proven protocol for the proper disposal of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. The procedures outlined here are designed to be a self-validating system, ensuring the safety of personnel, compliance with regulatory standards, and the integrity of your research environment. We will move beyond simple steps to explain the critical reasoning behind each phase of the disposal process.

Immediate Safety Profile & Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, we can reliably infer its hazard profile from the GHS classifications of structurally analogous compounds, such as other chlorinated pyridazines and pyrazoles.[1][2][3] This compound should be handled as, at minimum, a substance with the following potential hazards:

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
alt text
Skin Irritation (Category 2)H315: Causes skin irritationWarning
alt text
Serious Eye Irritation/Damage (Category 2/1)H319/H318: Causes serious eye irritation/damageWarning/Danger
alt text
alt text
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory IrritationH335: May cause respiratory irritationWarning
alt text

This table synthesizes data from analogous compounds and should be treated as a minimum safety standard.[1][3][4][5]

Core Directive: Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and tightly fitting safety goggles or a face shield.[6][7]

The Core Disposal Principle: Segregation of Halogenated Organic Waste

The single most critical step in the disposal of this compound is its correct categorization. Due to the presence of a carbon-chlorine bond in its molecular structure, this compound is classified as a halogenated organic compound .[8][9]

Why is this critical? Standard disposal for non-halogenated organic waste often involves incineration for energy recovery. However, the combustion of halogenated compounds can produce highly corrosive and toxic byproducts, such as hydrochloric acid (HCl), dioxins, and furans, if performed in a facility not equipped with specialized scrubbers and high-temperature controls.[10] For this reason, the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates strict management and segregation of these wastes.[11][12] Mixing halogenated and non-halogenated waste streams can lead to regulatory non-compliance and render the entire container of waste significantly more difficult and expensive to dispose of.

Operational Disposal Workflow

The following diagram and step-by-step protocol outline the complete, self-validating workflow for the compliant disposal of this compound and its associated waste materials.

G cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Accumulation & Disposal A Waste Generated (e.g., Unused Reagent, Contaminated Labware) B Is the waste a Halogenated Organic Compound? A->B C YES: Segregate into a dedicated 'HALOGENATED ORGANIC WASTE' container. B->C  Yes D NO: Follow procedure for Non-Halogenated Waste B->D  No E Ensure container is: 1. Chemically compatible (Glass/HDPE) 2. In good condition with a secure cap 3. Clean and dry externally C->E F Attach Hazardous Waste Label - Full Chemical Name - Hazard Pictograms - Accumulation Start Date E->F G Store in designated Satellite Accumulation Area (SAA) - Keep container closed - Provide secondary containment F->G H Submit Waste Pickup Request to Institutional EHS G->H

Caption: Disposal Decision Workflow for Laboratory Waste.

Step 1: Waste Characterization Immediately upon generation, identify all waste associated with this compound. This includes:

  • Pure Compound: Unused or expired reagent.

  • Grossly Contaminated Materials: Items saturated with the compound, such as reaction flasks, filter paper, or stir bars.

  • Trace Contaminated Materials: PPE (gloves), weigh boats, pipette tips, and paper towels used for minor cleanup.

Step 2: Segregation and Containerization

  • Select an Appropriate Container: Use a designated hazardous waste container that is chemically compatible. A borosilicate glass bottle or a high-density polyethylene (HDPE) jug are standard choices. Ensure the container is free from damage and has a tight-fitting, leak-proof cap.

  • Dedicate the Container: This container must be exclusively for HALOGENATED ORGANIC WASTE . Never mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes) or aqueous waste.[11]

  • Transfer Waste: Carefully transfer the waste into the container, minimizing splashing or dust generation. If transferring a solid, use a powder funnel. For contaminated items like pipette tips, drop them directly into the container.

Step 3: Labeling Proper labeling is a cornerstone of laboratory safety and regulatory compliance.[13]

  • Affix the Label: Securely attach your institution's official hazardous waste label to the container.

  • Complete the Label: Using a permanent marker, clearly write the following:

    • Full Chemical Name: "this compound" and list any other halogenated solvents or reagents present. Do not use abbreviations.

    • Hazard Information: Check the boxes for "Toxic" and "Irritant." Affix the corresponding GHS pictograms if your labels provide them.

Step 4: Accumulation and Storage

  • Location: Store the waste container in a designated and labeled Satellite Accumulation Area (SAA), which is typically within the laboratory at or near the point of generation.

  • Storage Conditions: The container must be kept securely closed at all times, except when actively adding waste.[14] It is best practice to place the container in a secondary containment bin to mitigate potential leaks or spills. Store away from incompatible materials like strong acids or oxidizing agents.[15]

Step 5: Final Disposal

  • Monitor Fill Level: Do not overfill the container. Stop at 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full or you have finished the relevant experiments, follow your institution's protocol to request a waste pickup from the Environmental Health & Safety (EHS) department or their designated hazardous waste contractor.

Decontamination and Spill Management

Decontaminating Glassware:

  • Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone).

  • Crucially, this first rinseate is now considered halogenated hazardous waste. It must be collected and disposed of in your halogenated waste container.

  • Subsequent washes can typically be handled as non-hazardous, but consult your institutional EHS policy.

Handling Small Spills:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: If the compound is a solid, prevent it from becoming airborne. Do not dry sweep.

  • Cleanup: Gently cover the spill with an absorbent material from a chemical spill kit. Working from the outside in, collect the absorbed material using spark-proof tools.

  • Disposal: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the designated HALOGENATED ORGANIC WASTE container.[2]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water.

By adhering to this comprehensive guide, you build a deep foundation of safety and trust in your laboratory operations, ensuring that your groundbreaking research is protected by equally rigorous safety and compliance standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.